2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAXYIQTWKSSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450957 | |
| Record name | 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25518-15-4 | |
| Record name | 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline: Synthesis, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and potential therapeutic applications of the heterocyclic compound 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline. This molecule has emerged from research focused on the versatile 1,2,4-triazole scaffold, which is a key component in a variety of biologically active agents. The history of this compound is rooted in the exploration of new anticonvulsant and anti-angiogenic therapies. This guide details the synthetic methodologies for its preparation, collates available quantitative data on its biological activities, and explores the associated signaling pathways. Experimental protocols and visual diagrams are provided to facilitate further research and development.
Introduction: The Emergence of a Privileged Scaffold
The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic activities. The unique electronic and structural properties of this five-membered heterocycle allow it to interact with various biological targets. The discovery and development of this compound and its analogues are part of a broader scientific endeavor to create novel therapeutics, particularly in the fields of neurology and oncology.
The history of this specific compound is not marked by a singular breakthrough discovery but rather by its inclusion in studies exploring larger libraries of 1,2,4-triazole derivatives. Initial interest in the parent structure, 2-(1H-1,2,4-triazol-5-yl)aniline, and its substituted analogues arose from the search for new anticonvulsant agents. More recently, the 1H-1,2,4-triazol-3-yl-aniline core has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), suggesting its potential as an anti-angiogenic agent in cancer therapy.
Synthesis and Characterization
The synthesis of this compound can be achieved through the deprotection of N-acylated {([1][2][3]triazolo[1,5-c]quinazolin-2-yl)phenyl}amines. This general approach involves either hydrazinolysis or acid hydrolysis to yield the target aniline derivative.[1][2]
General Synthetic Pathway
A plausible synthetic route, based on related literature, is outlined below. The key step is the cleavage of a quinazoline ring system to reveal the desired 2-aminophenyl-substituted triazole.
Caption: General synthetic scheme for this compound.
Experimental Protocol: General Method of Synthesis
The following is a general experimental protocol for the synthesis of 2-(3-aryl-1H-1,2,4-triazol-5-yl)anilines, adapted from the literature.[1]
Method A: Hydrazinolysis
-
To a solution of the corresponding N-acylated {([1][2][3]triazolo[1,5-c]quinazolin-2-yl)phenyl}amine (0.005 M) in 10 mL of methanol, add hydrazine hydrate (2.5 mL, 0.05 M).
-
Reflux the mixture until the starting material is completely dissolved (typically 20–40 minutes).
-
Evaporate the solvent and excess hydrazine hydrate under vacuum.
-
Add cold water to the residue and triturate the mixture.
-
Adjust the pH of the mixture to 5-6 with hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and dry to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol.
Physicochemical Properties and Characterization
-
¹H NMR Spectroscopy: To confirm the presence of protons on the phenyl and aniline rings, as well as the NH protons of the triazole and amine groups.
-
¹³C NMR Spectroscopy: To identify the carbon atoms in the aromatic rings and the triazole core.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Melting Point (M.p.): To assess the purity of the synthesized compound.
-
Elemental Analysis: To confirm the elemental composition (C, H, N) of the molecule.
Biological Activity and Therapeutic Potential
The therapeutic potential of this compound is suggested by studies on its structural analogues, pointing towards two primary areas of interest: anticonvulsant and anti-angiogenic activities.
Anticonvulsant Activity
Research has shown that the class of 2-[(3-aminoalkyl-(alkaryl-, aryl-))-1H-1,2,4-triazol-5-yl]anilines exhibits significant anticonvulsant properties.[1][2] Studies on this class of compounds have demonstrated efficacy in animal models of seizures, with some derivatives showing activity comparable or superior to the established antiepileptic drug Lamotrigine.[1] While specific quantitative data for the 3-phenyl derivative is not provided in the cited literature, the general findings for the class suggest that this compound is a promising candidate for further investigation as an anticonvulsant.
Table 1: Anticonvulsant Activity of Representative 2-(3-R-1H-1,2,4-triazol-5-yl)anilines
| Compound (R group) | Latent Period Increase (vs. Control) | Seizure Duration Reduction (vs. Control) | Mortality Reduction |
|---|---|---|---|
| Methyl (3.1) | > 5.7 times (compared to Lamotrigine) | Inferior to Lamotrigine | Inferior to Lamotrigine |
| Benzyl (3.2) | Increased activity compared to 3.1 | - | - |
| Phenylene (3.3) | Increased activity compared to 3.1 | - | - |
Data extrapolated from Parchenko et al. (2020).[1] Specific values for the 3-phenyl derivative are not available.
Anti-Angiogenic Activity: VEGFR Inhibition
Novel derivatives of 1H-1,2,4-triazol-3-yl-anilines have been described as potent ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptors 1 and 2 (VEGFR-1/2).[3] Inhibition of VEGFR signaling is a clinically validated strategy for inhibiting angiogenesis, a critical process in tumor growth and metastasis.
The VEGF signaling pathway plays a crucial role in both physiological and pathological angiogenesis. The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a downstream signaling cascade that leads to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.
Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.
While specific IC₅₀ values for this compound against VEGFR-1 and -2 are not available in the public literature, the reported potent activity of the general class of compounds suggests that it warrants investigation as a potential anti-angiogenic agent.
Experimental Workflows
Anticonvulsant Screening Workflow
A typical workflow for assessing the anticonvulsant activity of a novel compound is depicted below.
References
- 1. 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The compound 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline serves as a versatile scaffold in medicinal chemistry, demonstrating significant potential across various therapeutic areas. Its derivatives have been investigated for their anticonvulsant, anticancer, and anti-inflammatory properties. This document provides a detailed overview of its applications, including synthesis, quantitative biological data for key derivatives, and comprehensive experimental protocols for their evaluation.
Synthesis of this compound Derivatives
A general method for the synthesis of 2-(3-substituted-1H-1,2,4-triazol-5-yl)anilines involves the cyclization of a corresponding precursor. One common route is through the hydrazinolysis or acid hydrolysis of N-acylated {([1][2][3]triazolo[1,5-c]quinazolin-2-yl)alkyl-(alkaryl-, aryl-)}amines.[1]
General Synthesis Protocol
A general synthesis method for 2-(3-aminoalkyl-(alkaryl-, aryl-)-1H-1,2,4-triazol-5-yl)anilines has been described.[1] For instance, 2-(3-(aminomethyl)-1H-1,2,4-triazol-5-yl)aniline can be synthesized with a yield of 37.0%, 2-(3-(4-(aminomethyl)phenyl)-1H-1,2,4-triazol-5-yl)aniline with a yield of 51.3%, and 2-(3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl)aniline with a yield of 57.9%.[1]
Method A: Hydrazinolysis [1]
-
To 0.005 M of the corresponding N-acylated derivative of {[1][2][3]triazolo[1,5-c]quinazolin-2-yl)methyl-(phenethyl-, phenyl-)}amines in 10 mL of methanol, add 2.5 mL (0.05 M) of hydrazine hydrate.
-
Reflux the mixture until complete dissolution is observed (typically 20–40 minutes).
-
Evaporate the solvent and excess hydrazine hydrate under vacuum.
-
Add cold water to the residue and triturate the mixture.
-
Adjust the pH to 5-6 with hydrochloric acid.
-
Filter the resulting precipitate to obtain the crude product.
-
The product can be further purified by recrystallization.
Method B: Acid Hydrolysis [1]
-
To 0.005 M of the corresponding N-([1][2][3]triazolo[1,5-c]quinazolin-2-yl-methyl)benzamides, add 10 mL of 10% hydrochloric acid.
-
Reflux the mixture until the solid is completely dissolved.
-
Neutralize the solution to pH 6.
-
Filter the resulting precipitate.
-
The precipitate can be crystallized from methanol for purification.
Anticonvulsant Activity
Derivatives of this compound have shown promising anticonvulsant activity, with some compounds demonstrating efficacy comparable or superior to the reference drug Lamotrigine in preclinical models.[1][2] The primary screening model for this activity is the pentylenetetrazole (PTZ)-induced seizure model in mice.
Quantitative Data for Anticonvulsant Activity of Derivatives
| Compound ID | Derivative Structure | Dose (mg/kg) | Protection (%) in PTZ model | Reference |
| 14a | 9-subsituted-6-(1H-1,2,4-triazol-1-yl)-9H-purine | ED₅₀ = 23.4 (i.p.), 39.4 (p.o.) | >25.6 PI (i.p.), >31.6 PI (p.o.) | [4] |
| 32a | 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole | ED₅₀ = 1.4 | - | [4] |
| Compound 2 | 4-(6-phenyl-7H-[1][2][3]triazolo[3,4-b][1][3][5]thiadiazin-3-yl)-aniline | 3, 10, 30 | High activity | [6] |
Note: ED₅₀ represents the effective dose for 50% of the population. PI stands for Protective Index.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol outlines the procedure for evaluating the anticonvulsant activity of test compounds in mice.
Materials:
-
Test compound (derivative of this compound)
-
Pentylenetetrazole (PTZ)
-
Vehicle (e.g., 0.5% methyl cellulose in water)
-
Reference drug (e.g., Diazepam, Lamotrigine)
-
Male mice (e.g., Swiss albino, 20-25 g)
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control
-
Test Compound (at various doses, e.g., 10, 30, 100 mg/kg)
-
Reference Drug
-
-
Drug Administration: Administer the test compound or reference drug intraperitoneally (i.p.) or orally (p.o.). Administer the vehicle to the control group.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed.
-
Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to all animals.
-
Observation: Immediately place each mouse in an individual observation chamber and observe for the onset of seizures (e.g., myoclonic jerks, clonic-tonic convulsions) for a period of 30 minutes.
-
Data Collection: Record the following parameters:
-
Latency to the first seizure
-
Duration of seizures
-
Percentage of animals protected from seizures
-
Mortality rate
-
Workflow Diagram:
Caption: Workflow for the Pentylenetetrazole (PTZ)-Induced Seizure Model.
Anticancer Activity: Tyrosine Kinase Inhibition
The this compound scaffold has been identified as a promising backbone for the development of tyrosine kinase inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) and Rearranged during transfection (RET) kinases, which are implicated in non-small cell lung cancer.[7]
In Silico Data for Tyrosine Kinase Inhibition
An in silico molecular docking study of 2-(3-R-1H-1,2,4-triazol-5-yl)aniline derivatives against EGFR and RET kinases revealed the following binding affinities:
| Compound ID | R Group | EGFR Binding Energy (kcal/mol) | RET Binding Energy (kcal/mol) | Reference |
| a5 | indolyl-2 | -9.7 | -8.7 | [7] |
Experimental Protocol: In Vitro EGFR/RET Kinase Inhibition Assay
This protocol describes a general procedure for evaluating the inhibitory activity of test compounds against EGFR and RET kinases using a luminescence-based assay.
Materials:
-
Recombinant human EGFR and RET kinase
-
Kinase substrate (e.g., a generic tyrosine-containing peptide)
-
ATP
-
Kinase assay buffer
-
Test compound
-
Reference inhibitor (e.g., Gefitinib, Vandetanib)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare kinase buffer, ATP solution, and kinase/substrate solutions according to the assay kit instructions.
-
Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitor in the appropriate buffer.
-
Kinase Reaction:
-
Add the kinase buffer to each well.
-
Add the test compound or reference inhibitor.
-
Add the kinase to initiate the pre-incubation.
-
Add the kinase substrate/ATP mixture to start the reaction.
-
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.
Signaling Pathway Diagram:
References
- 1. 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Application Notes and Protocols for the Discovery of 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)aniline Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivatives as a promising class of compounds for cancer drug discovery. This document outlines their potential mechanism of action, presents in silico binding data for key oncology targets, and provides detailed protocols for their synthesis and biological evaluation.
Introduction
The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The this compound scaffold, in particular, has emerged as a promising framework for the design of targeted cancer therapeutics. In silico studies have suggested that derivatives of this class may act as inhibitors of key receptor tyrosine kinases (RTKs) implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and the Rearranged during Transfection (RET) proto-oncogene.[1][2]
Mutations and overexpression of EGFR and RET are known drivers in various cancers, most notably in non-small cell lung cancer (NSCLC).[1][2] Therefore, the development of small molecule inhibitors targeting these kinases is a clinically validated strategy in oncology. The this compound derivatives present a novel chemical space for the exploration of potent and selective EGFR and RET inhibitors.
Application Highlights
-
Targeted Inhibition: In silico modeling suggests that this compound derivatives have the potential to bind to the ATP-binding sites of EGFR and RET kinases, indicating a mechanism of action as competitive inhibitors.[1][2]
-
Potential for Overcoming Resistance: The development of novel scaffolds like the this compound core could lead to inhibitors that are effective against wild-type as well as mutant forms of EGFR and RET, potentially addressing acquired resistance to existing therapies.
-
Broad Applicability: While NSCLC is a primary area of interest, the involvement of EGFR and RET in other cancers suggests that these derivatives could have broader applications in oncology.
Data Presentation
The following tables summarize the in silico binding affinities of a series of 2-(3-R-1H-1,2,4-triazol-5-yl)aniline derivatives against EGFR and RET kinases. The binding energy, calculated through molecular docking studies, provides an estimate of the binding affinity of the ligand to the protein's active site. A lower binding energy indicates a potentially stronger interaction.
Table 1: In Silico Binding Energies of 2-(3-R-1H-1,2,4-triazol-5-yl)aniline Derivatives against EGFR. [1][2]
| Compound ID | R-Group | Binding Energy (kcal/mol) |
| a1 | Phenyl | -7.9 |
| a2 | 4-Methylphenyl | -8.1 |
| a3 | 4-Methoxyphenyl | -8.2 |
| a4 | 4-Chlorophenyl | -8.4 |
| a5 | Indol-2-yl | -8.7 |
| a6 | N-Methylindol-2-yl | -8.5 |
| a7 | 5-Bromoindol-2-yl | -8.6 |
| Gefitinib | (Reference Drug) | -8.9 |
Table 2: In Silico Binding Energies of 2-(3-R-1H-1,2,4-triazol-5-yl)aniline Derivatives against RET. [1][2]
| Compound ID | R-Group | Binding Energy (kcal/mol) |
| a1 | Phenyl | -7.8 |
| a2 | 4-Methylphenyl | -8.0 |
| a3 | 4-Methoxyphenyl | -8.1 |
| a4 | 4-Chlorophenyl | -8.3 |
| a5 | Indol-2-yl | -9.7 |
| a6 | N-Methylindol-2-yl | -9.5 |
| a7 | 5-Bromoindol-2-yl | -9.6 |
| Vandetanib | (Reference Drug) | -9.9 |
Note: The binding energies presented are from in silico molecular docking studies and await experimental validation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for the discovery and evaluation of these compounds.
Experimental Protocols
Protocol 1: General Synthesis of 2-(3-Aryl-1H-1,2,4-triazol-5-yl)aniline Derivatives
This protocol is adapted from a known procedure for the synthesis of related 2-[(3-aminoalkyl)-1H-1,2,4-triazol-5-yl]anilines and can be modified for the synthesis of 3-aryl derivatives.
Materials:
-
Substituted N'-acyl-2-aminobenzohydrazide
-
Appropriate aromatic aldehyde
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, acetic acid)
-
Hydrazine hydrate (for alternative routes)
Procedure:
-
Step 1: Synthesis of N'-Aryl-2-aminobenzohydrazide (if not commercially available).
-
To a solution of isatoic anhydride in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired arylhydrazine.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.
-
-
Step 2: Cyclization to form the 1,2,4-triazole ring.
-
A mixture of the N'-aryl-2-aminobenzohydrazide (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in a suitable solvent (e.g., glacial acetic acid) is refluxed for 8-12 hours in the presence of a catalytic amount of p-toluenesulfonic acid.
-
Alternatively, the hydrazide can be reacted with a suitable orthoester in the presence of an acid catalyst.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR/RET)
This is a general protocol for determining the in vitro inhibitory activity of the synthesized compounds against EGFR and RET kinases.
Materials:
-
Recombinant human EGFR or RET kinase
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Synthesized this compound derivatives
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).
-
Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines (e.g., A549 for NSCLC).
Materials:
-
Human cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a logarithmic dilution series) and a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if the cytotoxic effects of the compounds are due to the induction of apoptosis.
Materials:
-
Human cancer cell line
-
Synthesized this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat the cells with the test compounds at their IC₅₀ concentrations for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly as potential inhibitors of EGFR and RET kinases. The provided in silico data suggests a strong rationale for their synthesis and further biological evaluation. The detailed protocols in these application notes offer a framework for researchers to synthesize, screen, and characterize these compounds, paving the way for the discovery of new and effective cancer therapeutics. Experimental validation of the in silico findings is a critical next step in advancing this class of compounds in the drug discovery pipeline.
References
Application Notes and Protocols for Triazole-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of triazole-based corrosion inhibitors. Triazoles are a significant class of heterocyclic compounds that have garnered considerable attention as effective corrosion inhibitors for a wide range of metals and alloys in various aggressive environments.[1][2][3] Their efficacy is largely attributed to the presence of nitrogen heteroatoms and π-electrons in the triazole ring, which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1] This document outlines the synthesis, characterization, and performance evaluation of these inhibitors, supported by detailed experimental protocols and data presentation.
Introduction to Triazole-Based Corrosion Inhibitors
Triazole derivatives are organic compounds featuring a five-membered ring with three nitrogen atoms. They are cost-effective, relatively easy to synthesize, and exhibit low toxicity, making them environmentally friendly alternatives to traditional corrosion inhibitors. The unique electronic structure of the triazole nucleus, with its conjugated π-systems and lone pairs of electrons on the nitrogen atoms, enables effective adsorption on metal surfaces. This adsorption can occur through physical (electrostatic) or chemical (coordinative bonding) interactions, leading to the formation of a protective film that impedes the corrosion process.[1][4] The versatility of triazole chemistry allows for the synthesis of a wide array of derivatives with tailored properties to enhance their inhibition efficiency for specific metals and environments.[5][6][7]
Synthesis of Triazole Derivatives
A common and efficient method for synthesizing 1,2,3-triazole derivatives is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click reaction".[2][6] This method is known for its high yields, mild reaction conditions, and regioselectivity.
General Synthesis Protocol for 1,4-Disubstituted-1,2,3-triazoles:
A general procedure involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the organic azide and the terminal alkyne in the solvent mixture in the reaction vessel.
-
Add an aqueous solution of copper(II) sulfate pentahydrate to the mixture.
-
Add an aqueous solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I) species.
-
Stir the reaction mixture at room temperature for a specified period (typically a few hours to overnight).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the synthesized triazole derivative using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.[6][7]
Experimental Evaluation of Corrosion Inhibition Performance
The effectiveness of synthesized triazole inhibitors is evaluated through a combination of electrochemical and surface analysis techniques.
Weight Loss Method
This is a straightforward and widely used method to determine the corrosion rate and inhibition efficiency.[5][4][8]
Protocol:
-
Specimen Preparation: Prepare metal coupons (e.g., mild steel, copper) of known dimensions. Polish the coupons with different grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.[5]
-
Initial Measurement: Accurately weigh the prepared coupons.
-
Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without different concentrations of the triazole inhibitor for a specified period (e.g., 1 to 48 hours) at a constant temperature.[4]
-
Final Measurement: After the immersion period, retrieve the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution), wash, dry, and re-weigh.
-
Calculations:
Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism of action.[11][12] A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[13]
This technique is used to determine the corrosion current density (Icorr) and to understand the inhibitor's effect on the anodic and cathodic reactions.[14][15][16]
Protocol:
-
Stabilization: Immerse the working electrode in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[17]
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[18]
-
Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100
EIS is a non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film formed by the inhibitor.[13][19][20][21]
Protocol:
-
Stabilization: Allow the system to stabilize at the OCP as in the PP method.
-
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10-50 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[13]
-
Data Analysis: Present the data as Nyquist and Bode plots. The Nyquist plot shows the imaginary impedance versus the real impedance. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).
-
Equivalent Circuit Modeling: Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like Rct and double-layer capacitance (Cdl).[19][22]
-
Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
Surface Analysis Techniques
These techniques are used to visualize the morphology of the metal surface and to confirm the adsorption of the inhibitor molecules.[23]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the metal surface, showing the extent of corrosion damage in the absence and presence of the inhibitor.[24][25]
-
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the surface, which can confirm the presence of elements from the inhibitor molecule (e.g., N, S) on the metal surface.[24]
-
Atomic Force Microscopy (AFM): Used to characterize the surface topography at the nanoscale and can provide information on the roughness of the protective film.[25][26]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the chemical composition and bonding states of the elements on the metal surface, confirming the chemical nature of the adsorbed inhibitor film.[22][27]
Data Presentation
Quantitative data from the experimental evaluations should be summarized in clearly structured tables for easy comparison of the performance of different triazole inhibitors.
Table 1: Weight Loss Data for Triazole Inhibitors on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Immersion Time (h) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) |
| Blank | 0 | 24 | 1.25 | - |
| Triazole A | 0.1 | 24 | 0.31 | 75.2 |
| 0.5 | 24 | 0.15 | 88.0 | |
| 1.0 | 24 | 0.08 | 93.6 | |
| Triazole B | 0.1 | 24 | 0.45 | 64.0 |
| 0.5 | 24 | 0.22 | 82.4 | |
| 1.0 | 24 | 0.12 | 90.4 |
Table 2: Electrochemical Polarization Data for Triazole Inhibitors on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | 0 | -450 | 250 | - |
| Triazole A | 0.5 | -435 | 30 | 88.0 |
| Triazole B | 0.5 | -440 | 45 | 82.0 |
Table 3: Electrochemical Impedance Spectroscopy Data for Triazole Inhibitors on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 0 | 50 | 200 | - |
| Triazole A | 0.5 | 450 | 50 | 88.9 |
| Triazole B | 0.5 | 320 | 75 | 84.4 |
Visualization of Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways, experimental workflows, and logical relationships.
Caption: Experimental workflow for the development and evaluation of triazole-based corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by triazole derivatives on a metal surface.
Conclusion
Triazole derivatives represent a highly promising and versatile class of corrosion inhibitors. Their ease of synthesis, low environmental impact, and high efficiency make them suitable for a wide range of industrial applications. The protocols and methodologies outlined in these notes provide a robust framework for researchers and scientists to develop and evaluate novel triazole-based inhibitors, contributing to the advancement of corrosion science and materials protection. The systematic approach to data collection and presentation, coupled with clear visualizations of workflows and mechanisms, will facilitate a deeper understanding and more rapid development of this important class of compounds.
References
- 1. ijcsi.pro [ijcsi.pro]
- 2. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation [pccc.icrc.ac.ir]
- 5. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of New Triazole Derivatives as Corrosion Inhibitors of Carbon Steel in Acidic Medium | Semantic Scholar [semanticscholar.org]
- 9. iicbe.org [iicbe.org]
- 10. researchgate.net [researchgate.net]
- 11. Predictive Modeling of Triazole Derivatives: Quantum Insights into Corrosion Inhibition | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 14. corrosionpedia.com [corrosionpedia.com]
- 15. researchgate.net [researchgate.net]
- 16. Potentiodynamic polarization [corrosion-doctors.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ijcsi.pro [ijcsi.pro]
- 20. researchgate.net [researchgate.net]
- 21. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Novel 1, 2, 4-Triazole Derivatives as Corrosion Inhibitors for Copper in HNO3 Solution [journals.ekb.eg]
- 25. researchgate.net [researchgate.net]
- 26. Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys [mdpi.com]
- 27. icmt.ohio.edu [icmt.ohio.edu]
Troubleshooting & Optimization
controlling regioselectivity in Einhorn-Brunner triazole synthesis
Welcome to the technical support center for the Einhorn-Brunner triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common challenges, with a specific focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the Einhorn-Brunner reaction?
The Einhorn-Brunner reaction is a chemical process that synthesizes 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines or semicarbazides.[1][2] When using an unsymmetrical imide (where the two acyl groups are different), the reaction typically yields an isomeric mixture of 1,2,4-triazoles.[1][2]
Q2: What are the two major regioisomers formed with unsymmetrical imides?
When an unsymmetrical imide reacts with a substituted hydrazine (R³-NHNH₂), two primary regioisomers can be formed: a 1,3,5-trisubstituted-1,2,4-triazole and a 1,3,5-trisubstituted-1,2,4-triazole, where the positions of the R¹ and R² groups from the imide are swapped on the triazole ring.
Q3: What is the primary factor that controls regioselectivity in the Einhorn-Brunner reaction?
The regioselectivity is predominantly governed by the electronic properties of the two acyl groups (R¹CO- and R²CO-) on the imide.[1][2] The reaction favors nucleophilic attack by the primary amine of the hydrazine at the more electrophilic carbonyl carbon of the imide. This generally corresponds to the carbonyl group attached to the more electron-withdrawing acyl substituent. Consequently, the stronger acidic group (the one derived from the stronger carboxylic acid) will preferentially be at the 3-position of the resulting 1,2,4-triazole ring.[1][2]
Q4: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve selectivity?
Achieving high regioselectivity is a common challenge.[2] To improve it, you should maximize the electronic difference between the two acyl groups on your imide starting material. For instance, pairing a strongly electron-withdrawing group (like trifluoroacetyl) with an electron-donating group will provide a much higher degree of regiocontrol than pairing two groups with similar electronic properties (like acetyl and propionyl). If the Einhorn-Brunner reaction cannot provide the desired selectivity, consider alternative regioselective synthesis routes.
Q5: Are there alternative methods for a more regioselective synthesis of 1,2,4-triazoles?
Yes, if the Einhorn-Brunner reaction does not provide the desired regioselectivity, other methods can be employed. For example, the Pellizzari reaction, which condenses an amide with a hydrazide, can also form 1,2,4-triazoles, though it may also produce mixtures.[3][4] More modern, catalyst-controlled methods, such as [3+2] cycloaddition reactions, often offer superior and predictable regioselectivity.
Troubleshooting Guide
This guide addresses common issues encountered when attempting to control regioselectivity in the Einhorn-Brunner synthesis.
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Poor or No Regioselectivity | Similar Electronic Properties of Imide Substituents: The R¹ and R² groups on the diacylamine have similar acidities, leading to non-selective attack by the hydrazine. | 1. Redesign the Imide: Synthesize a new imide starting material where one acyl group is significantly more electron-withdrawing than the other. (See Table 1 for guidance).2. Consider Alternative Synthesis: If imide modification is not feasible, explore alternative, more inherently regioselective triazole synthesis methods. |
| Low Product Yield | Impure Reactants: Starting materials (imide or hydrazine) may be impure or degraded.[2]Suboptimal Temperature: Reaction may be too cold, proceeding slowly, or too hot, causing decomposition.[2]Incorrect Solvent: The chosen solvent may not be suitable for solubility or reactivity.[2] | 1. Purify Reactants: Ensure the purity of the imide and hydrazine. Recrystallize or distill if necessary.2. Use Fresh Hydrazine: Use a freshly opened bottle or purified hydrazine, as it can degrade over time.3. Optimize Temperature: Screen a range of temperatures. A good starting point is often 60-80°C, with higher temperatures (100-120°C) potentially increasing the rate but also the risk of side products.[2] |
| Formation of Byproducts | Side Reactions: Undesired side reactions can occur, especially at elevated temperatures.Hydrazine Instability: Hydrazine and its derivatives can be unstable at high temperatures.[2] | 1. Monitor Reaction Progress: Use TLC or LC-MS to track the reaction and stop it once the starting material is consumed to prevent byproduct formation.2. Lower Reaction Temperature: If byproducts are significant, try running the reaction at a lower temperature for a longer duration. |
| Difficulty Separating Isomers | Similar Physicochemical Properties: The two regioisomers may have very similar polarity and solubility, making chromatographic or crystallographic separation challenging. | 1. Optimize Chromatography: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) for column chromatography.2. Attempt Recrystallization: Systematically screen various solvents to find one that selectively crystallizes the desired isomer.3. Derivatization: If separation is intractable, consider a derivatization strategy on the crude mixture that might alter the physical properties of one isomer, facilitating separation. |
Data Presentation: Controlling Regioselectivity
While precise regioisomeric ratios are highly substrate-dependent, the following table provides a qualitative guide for selecting imide substituents (R¹ and R²) to favor the formation of the 1,5-disubstituted-1,2,4-triazole over the 1,3-disubstituted isomer when reacting with a hydrazine (R³-NHNH₂).
Table 1: Qualitative Guide for Directing Regioselectivity To favor the isomer shown, R¹ should be derived from a stronger carboxylic acid than R².
| Desired Isomer | R¹ (Directs to 3-position) | R² (Directs to 5-position) | Expected Selectivity |
| Strongly Electron-Withdrawing (e.g., -CF₃, -CCl₃, -NO₂) | Electron-Donating or Neutral (e.g., -CH₃, -Ph, -OCH₃) | High | |
| Moderately Electron-Withdrawing (e.g., -Cl, -Br) | Electron-Donating (e.g., -CH₃, -OCH₃) | Moderate to High | |
| Aryl (e.g., -Ph) | Alkyl (e.g., -CH₃) | Moderate | |
| Alkyl (e.g., -CH₃) | Alkyl with similar properties (e.g., -CH₂CH₃) | Low / None |
Visualizations
Reaction Mechanism Pathway
The following diagram illustrates the mechanistic steps leading to the formation of the two possible regioisomers from an unsymmetrical imide. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons.
Caption: Regioselectivity is determined by the initial nucleophilic attack.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues with regioselectivity in your Einhorn-Brunner synthesis.
Caption: A decision tree for troubleshooting poor regioselectivity.
Experimental Protocols
Protocol 1: General Synthesis for Maximizing Regioselectivity
This protocol is designed for the reaction of an unsymmetrical diacylamine with a substituted hydrazine, aiming to maximize the formation of a single regioisomer. The key is the choice of an imide with electronically distinct acyl groups.
Materials:
-
Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add the unsymmetrical imide (1.0 eq) and a suitable volume of glacial acetic acid to fully dissolve it with stirring (e.g., 5-10 mL per gram of imide).
-
Stir the mixture at room temperature until the imide is completely dissolved.
-
Slowly add the substituted hydrazine (1.1 eq) to the solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 2-6 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10x the volume of the reaction mixture) with vigorous stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
Determine the regioisomeric ratio of the crude product using ¹H NMR or LC-MS analysis.
-
Purify the desired regioisomer from the mixture by column chromatography or recrystallization.
References
how to avoid isomeric mixtures in Huisgen cycloaddition
Welcome to the technical support center for Huisgen cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues to avoid the formation of isomeric mixtures in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Huisgen cycloaddition, and why does it often produce isomeric mixtures?
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction that forms a five-membered heterocyclic ring from a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne). In its classic thermal form, the reaction between an azide and an unsymmetrical alkyne can produce a mixture of two constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. This lack of regioselectivity arises because the frontier molecular orbital (HOMO-LUMO) interactions that govern the reaction have similar energy levels for both possible orientations of the reactants, leading to a roughly 1:1 mixture of the two isomers.
Q2: How can I control the regioselectivity of the Huisgen cycloaddition to obtain a single isomer?
To achieve high regioselectivity, it is strongly recommended to use a catalyzed version of the Huisgen cycloaddition. Two main catalytic systems have been developed to selectively produce a single isomer:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and widely used "click" reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[1][2][3][4] The reaction is typically fast, robust, and can be performed under mild, often aqueous, conditions.[1][3]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides selective access to the 1,5-disubstituted 1,2,3-triazole isomer.[2][3][5][6][7] RuAAC is also compatible with a broad range of functional groups and can be used with internal alkynes, a limitation for CuAAC.[5][6][8]
Q3: What are the key components of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A typical CuAAC reaction mixture includes:
| Component | Common Examples | Role & Considerations |
| Copper Source | CuSO₄·5H₂O, CuI, CuBr, [Cu(CH₃CN)₄]PF₆ | Cu(II) salts like CuSO₄ are inexpensive and common but require a reducing agent.[1] Cu(I) salts can be used directly but are prone to oxidation.[1] |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the catalytically active Cu(I) state. It is used in excess to prevent re-oxidation by dissolved oxygen.[1] |
| Accelerating Ligand | TBTA, THPTA, BTTAA | Stabilizes the Cu(I) oxidation state, prevents catalyst disproportionation, increases the reaction rate, and can reduce copper-induced cytotoxicity in biological applications.[1] |
| Solvents | Water, tBuOH/H₂O, DMF, DMSO, THF | The reaction is compatible with a wide range of protic and aprotic solvents, making it highly versatile. Aqueous systems are common for bioconjugation.[1] |
Q4: When should I choose a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) over a CuAAC reaction?
You should consider using RuAAC when:
-
The desired product is the 1,5-disubstituted 1,2,3-triazole .
-
You are working with internal alkynes , as CuAAC is generally limited to terminal alkynes.[3][5][6][8]
-
Your substrates are sensitive to copper, although the cytotoxicity of copper in CuAAC can often be mitigated with appropriate ligands.
Troubleshooting Guides
Issue 1: My thermal Huisgen cycloaddition is producing a mixture of 1,4- and 1,5-isomers.
This is the expected outcome for an uncatalyzed reaction with unsymmetrical alkynes.
Solution:
-
Switch to a Catalyzed Reaction: This is the most effective way to control regioselectivity.
Issue 2: My Copper(I)-Catalyzed (CuAAC) reaction is giving a low yield of the 1,4-isomer or is failing.
Low yields in CuAAC can be due to several factors, including an inactive catalyst, side reactions, or reagent issues.
Troubleshooting Workflow for Low CuAAC Yield
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Detailed Troubleshooting Steps:
-
Catalyst System Check:
-
Inactive Copper(I): The Cu(I) catalyst is easily oxidized to the inactive Cu(II) state. Always use freshly prepared sodium ascorbate solution to ensure efficient reduction of the Cu(II) precursor (e.g., CuSO₄).
-
Ligand Stabilization: Use a stabilizing ligand such as THPTA (water-soluble) or TBTA to protect the Cu(I) catalyst from oxidation and disproportionation.[1]
-
Oxygen Exclusion: Degas your solvent to remove dissolved oxygen, which can oxidize the catalyst. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is good practice.[2]
-
-
Reagent and Condition Check:
-
Reagent Purity: Verify the purity and integrity of your azide and alkyne starting materials. Azides, in particular, can be unstable.
-
Solvent Choice: While CuAAC is robust, ensure your substrates are soluble in the chosen solvent system. For poorly soluble compounds, a co-solvent like DMSO or DMF can be added to an aqueous solution.
-
pH Control: The optimal pH range for CuAAC is typically between 4 and 12.[2] Outside this range, catalyst activity may be diminished.
-
-
Minimizing Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction that can consume your alkyne. It is promoted by oxygen. Running the reaction under an inert atmosphere and using a slight excess of the azide can help minimize this.[2]
-
Issue 3: My Ruthenium-Catalyzed (RuAAC) reaction is giving a low yield of the 1,5-isomer.
Low yields in RuAAC can be influenced by the choice of catalyst, solvent, and substrate reactivity.
Troubleshooting Steps:
-
Catalyst Choice and Loading:
-
Catalyst Activity: CpRuCl(COD) is generally more reactive at room temperature than CpRuCl(PPh₃)₂.[6][9] For less reactive substrates, heating may be necessary with the latter.
-
Catalyst Loading: Typical catalyst loading is 1-5 mol%.[9] If the reaction is sluggish, consider increasing the catalyst loading.
-
-
Solvent and Temperature:
-
Solvent Choice: RuAAC is sensitive to protic solvents like water and alcohols, which can lead to low yields.[9][10] Use anhydrous, non-protic solvents such as 1,2-dichloroethane (DCE), toluene, or benzene.[9]
-
Temperature: While some RuAAC reactions proceed at room temperature, heating (e.g., 45-80 °C) can often improve the rate and yield, especially for less reactive substrates.[2][9]
-
-
Substrate Reactivity:
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., 1:1 v/v t-butanol/water)
Procedure:
-
In a reaction vessel, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents). If using a ligand, pre-mix the CuSO₄ solution with an aqueous solution of THPTA (e.g., 5 equivalents relative to copper) and let it stand for 1-2 minutes.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution.
-
Add the CuSO₄ solution (or the pre-mixed catalyst/ligand solution) to initiate the reaction.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by standard workup procedures, such as extraction and column chromatography.
Experimental Workflow for CuAAC
Caption: A generalized experimental workflow for a CuAAC reaction.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is a starting point for the synthesis of 1,5-disubstituted 1,2,3-triazoles.
Materials:
-
Organic azide
-
Terminal or internal alkyne
-
Ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂)
-
Anhydrous, non-protic solvent (e.g., 1,2-dichloroethane (DCE) or toluene)
-
Inert gas (e.g., Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the organic azide (1.0 equivalent) and the alkyne (1.05 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the mixture and, if required, heat to the desired temperature (e.g., 45-80 °C).
-
Add the ruthenium catalyst (0.01-0.05 equivalents) as a solid or as a solution in a small amount of the reaction solvent.
-
Stir the reaction for 1-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Catalyst Performance Data
The choice of catalyst and ligand can significantly impact the outcome of the cycloaddition reaction. The following table provides a qualitative comparison of common catalytic systems.
| Reaction | Catalyst System | Predominant Isomer | Key Advantages | Key Limitations |
| CuAAC | CuSO₄ / Sodium Ascorbate | 1,4- | Inexpensive, readily available reagents. | Can be slow; prone to side reactions and catalyst deactivation. |
| CuAAC | CuSO₄ / Sodium Ascorbate / Ligand (e.g., THPTA) | 1,4- | High reaction rates and yields; protects the catalyst; suitable for bioconjugation. | Ligands add to the cost and complexity. |
| CuAAC | Cu(I) salt (e.g., CuI, CuBr) | 1,4- | Direct use of the active catalyst can lead to faster reactions. | Sensitive to air oxidation; requires anhydrous and oxygen-free conditions. |
| RuAAC | CpRuCl(COD) | 1,5- | Highly regioselective for the 1,5-isomer; effective at room temperature; tolerates internal alkynes. | Slower reaction rates compared to CuAAC; sensitive to protic solvents.[9][11] |
| RuAAC | CpRuCl(PPh₃)₂ | 1,5- | Highly regioselective for the 1,5-isomer; tolerates internal alkynes. | Often requires heating to achieve good conversion.[9] |
Mechanistic Overview
Understanding the reaction mechanism can aid in troubleshooting and optimization.
Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The CuAAC reaction is believed to proceed through a stepwise mechanism involving the formation of a copper acetylide, which then reacts with the azide. This is followed by cyclization and protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.
Proposed Mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Caption: Simplified proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
The RuAAC reaction is thought to proceed via an oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. This intermediate then undergoes reductive elimination to yield the 1,5-disubstituted triazole product and regenerate the active ruthenium catalyst.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ruthenium-catalyzed-azide-alkyne-cycloaddition-scope-and-mechanism - Ask this paper | Bohrium [bohrium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.chalmers.se [research.chalmers.se]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of Triazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the recrystallization of triazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield after recrystallization, and how can I improve it?
A low recovery of your purified triazole derivative can be attributed to several factors. The most frequent issue is the compound being too soluble in the recrystallization solvent, even at low temperatures, causing a significant portion to remain in the mother liquor.[1][2] Using an excessive amount of solvent to dissolve the crude product is another common pitfall.[1][2][3] Additionally, premature crystallization during a hot filtration step can lead to product loss.[1]
To improve your yield:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[1][2]
-
Second Crop: Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals.[1]
-
Pre-heat Glassware: When performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[1]
-
Solvent Selection: Carefully select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]
Q2: My triazole derivative is still impure after recrystallization. What could be the cause?
Persistent impurities after recrystallization can occur for a couple of main reasons. If the cooling process is too rapid, impurities can become trapped within the crystal lattice of your product.[1] Alternatively, the impurities may have very similar solubility properties to your desired triazole derivative, making separation by recrystallization ineffective.[1] In such cases, another purification technique like column chromatography might be necessary.[1]
Q3: My compound will not crystallize from the solution, even after cooling. What steps can I take?
Failure to crystallize is a common issue that can often be resolved with one of the following techniques:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[1]
-
Increase Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of your triazole derivative.[1][3]
-
Add an Anti-Solvent: If the chosen solvent is too effective, you can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid.[1][4]
-
Lower the Temperature: Placing the solution in an ice bath or a freezer can promote crystallization, but be aware that this may also cause some impurities to precipitate.[1]
Q4: My triazole derivative "oils out" instead of forming crystals. How can I address this?
"Oiling out," where the compound separates as a liquid rather than a solid, often happens when the melting point of the compound is lower than the boiling point of the solvent.[3] It can also occur with highly impure samples or when using mixed solvent systems.[3] To encourage crystal formation, try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems during the recrystallization of triazole derivatives.
Problem: Poor or No Crystal Formation
References
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for troubleshooting low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, leading to improved reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction has a very low yield or is not working at all. What are the most common initial troubleshooting steps?
A1: When facing low or no product formation, a systematic check of your reagents and reaction setup is the first crucial step.
-
Reagent Integrity: Verify the purity and stability of your azide and alkyne starting materials. Organic azides can be sensitive to heat and light and may degrade over time; consider using freshly prepared or purified azides.[1][2] The purity of the alkyne is also critical.
-
Catalyst System: The active catalyst is Cu(I).[1] Ensure that your copper source and reducing agent are active. If using a Cu(II) salt (e.g., CuSO₄), the reducing agent (commonly sodium ascorbate) must be fresh to efficiently generate Cu(I) in situ.[2][3]
-
Oxygen Exclusion: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, thereby halting the reaction.[1][4] It is good practice to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for slow reactions or when using sensitive substrates.[2][4]
-
Stoichiometry: Double-check the molar ratios of your reactants. While a 1:1 stoichiometry is typical, using a slight excess (1.1-1.5 equivalents) of either the azide or alkyne can sometimes drive the reaction to completion.[2]
Q2: How do I choose the right copper source for my reaction?
A2: The choice of copper source can impact your reaction's success. You can either use a Cu(I) salt directly or generate it in situ from a more stable Cu(II) salt.
-
In situ Generation (Cu(II) + Reducing Agent): This is the most common and often preferred method.[1][3] It involves using an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate.[3] This method continuously generates the active Cu(I) species at a low concentration, which can help minimize side reactions.[1]
-
Direct Use of Cu(I) Salts: Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly.[1] However, they are less stable than Cu(II) salts and can be more sensitive to oxygen.[5] Using CuI may not be ideal when maximal reaction rates are desired, as iodide ions can interfere with the catalytic cycle.[4]
-
Other Copper Sources: In some cases, copper(0) in the form of powder or nanoparticles has been used.[6][7]
Q3: What is the role of a ligand in the CuAAC reaction, and is it always necessary?
A3: While not always strictly necessary, a ligand is highly recommended and often critical for a successful and high-yielding CuAAC reaction, especially in biological applications.[4][8] Ligands serve several key functions:
-
Stabilize Cu(I): They protect the catalytically active Cu(I) from oxidation to the inactive Cu(II) state and prevent disproportionation.[1][9]
-
Increase Reaction Rate: Ligands can significantly accelerate the cycloaddition reaction.[1][10]
-
Improve Solubility: They can help to keep the copper catalyst in solution.[2]
-
Prevent Side Reactions: Ligands can suppress undesired pathways such as the Glaser coupling (homodimerization of alkynes).[1]
Commonly used ligands include TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) for organic solvents and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous media due to its high water solubility.[1][2]
Q4: My reaction mixture changes color and a precipitate forms. What is happening?
A4: Color changes and precipitate formation can indicate several potential issues:
-
Catalyst Precipitation: The copper catalyst may be precipitating out of solution, especially if it is not properly stabilized by a ligand. This can happen if the reducing agent is added before the ligand has had a chance to coordinate with the copper.[1][2]
-
Insolubility of Reactants or Product: Your starting materials or the newly formed triazole product might have poor solubility in the chosen solvent, causing them to crash out of the solution.[1]
-
Side Reactions: Undesired polymerization or degradation of your starting materials can lead to insoluble byproducts.[1] The formation of a red precipitate, for instance, has been observed when propiolic acid reacts directly with Cu(I).
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a step-by-step approach to diagnosing the root cause of poor reaction yields.
Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.
Guide 2: Issues with Sensitive Substrates (Bioconjugation)
Working with biomolecules like proteins or nucleic acids introduces specific challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Substrate Degradation | - Reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system can damage sensitive amino acids (e.g., His, Cys, Met).[11] - Localized heating if the reaction is highly exothermic. | - Use a stabilizing ligand like THPTA to protect the biomolecule.[4][12] - Add a radical scavenger or aminoguanidine.[11][13] - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[13] |
| Poor Solubility/Aggregation | - The biomolecule or the final conjugate is not soluble in the reaction buffer. - High concentrations of reagents can cause precipitation. | - Add a small percentage (up to 10%) of an organic co-solvent like DMSO or DMF.[12] - Work at lower concentrations. |
| Inhibition by Buffer Components | - Buffers containing chelating agents (e.g., EDTA) will sequester the copper catalyst. - High concentrations of chloride or Tris buffer can interfere with the reaction.[4] - Thiols (e.g., from cysteine residues or DTT) can bind to and deactivate the copper catalyst.[4] | - Use non-chelating buffers like PBS or HEPES.[2][4] - If thiols are present, consider using an excess of the copper catalyst and ligand, or adding a sacrificial metal like Zn(II) or Ni(II).[4][12] |
Quantitative Data Summary
Table 1: Effect of Copper Source and Solvent on Yield
The choice of copper source and solvent can significantly influence the reaction yield. The following table summarizes results from a study on the synthesis of a 1,2,3-triazolo-nucleoside.
| Entry | Copper Source | Solvent | Yield (%) |
| 1 | CuSO₄/KI (0.1 eq) | Dioxane/H₂O | 82 |
| 2 | CuSO₄/KI (0.1 eq) | Dioxane/EtOH | 75 |
| 3 | CuSO₄/KI (0.1 eq) | Dioxane/iPrOH | 68 |
| 4 | CuSO₄/KI (0.1 eq) | Dioxane/t-BuOH | 65 |
| 5 | CuSO₄/KI (0.1 eq) | MeOH | Poor |
| 6 | CuSO₄/KI (0.1 eq) | Dioxane | Poor |
| 7 | CuI (0.1 eq) | Dioxane/H₂O | 70 |
| 8 | Cu₂O (0.1 eq) | Dioxane/H₂O | 65 |
Data adapted from a study on the synthesis of 1,4-disubstituted-1,2,3-triazolo-nucleosides. Conditions: 90°C, 2 hours.[14]
Table 2: General Reaction Parameter Optimization
This table provides starting points and ranges for optimizing your CuAAC reaction.
| Parameter | Typical Range | Recommendation/Comment |
| Copper Catalyst | 1-10 mol% | Start with 1-5 mol%. For sensitive substrates, concentrations of 50-100 µM are often used.[1][15] |
| Reducing Agent | 1-10 equivalents (relative to Cu) | Sodium ascorbate is most common. A 5-fold excess is a good starting point. Should be prepared fresh.[2][11] |
| Ligand | 1-5 equivalents (relative to Cu) | A ligand:copper ratio of 5:1 is often recommended for bioconjugation to protect substrates.[4][15] |
| Reactant Concentration | 1 mM - 1 M | Higher concentrations generally lead to faster reactions. For bioconjugation, concentrations are often much lower. |
| Temperature | Room Temp. to 100°C | Most reactions proceed well at room temperature. Gentle heating (40-60°C) can be applied if the reaction is slow.[1] |
| Solvent | Various | Water, t-BuOH/H₂O, DMF, DMSO, THF are all common. The choice depends on the solubility of the substrates.[8][16] |
Experimental Protocols
Protocol 1: General Procedure for a Small Molecule CuAAC Reaction
This protocol provides a starting point for the cycloaddition of a small molecule azide and alkyne.
-
Preparation: In a reaction vial, dissolve the alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water) and a stock solution of a suitable ligand (e.g., TBTA in DMSO/t-BuOH).
-
Reducing Agent Preparation: Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Reaction Assembly:
-
To the stirred solution of alkyne and azide, add the copper source (e.g., to a final concentration of 1-5 mol%).
-
Add the ligand (e.g., 1-5 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 5-10 mol%).
-
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, it can be quenched by adding an aqueous solution of EDTA to chelate the copper. The product is then typically extracted with an organic solvent and purified by column chromatography.[1]
Protocol 2: Recommended Order of Reagent Addition for Bioconjugation
The order of addition is critical to prevent catalyst precipitation and protect sensitive biomolecules.[2][15]
Caption: Recommended order of reagent addition for CuAAC bioconjugation.
Signaling Pathways and Workflows
Catalytic Cycle of CuAAC
This diagram illustrates the generally accepted mechanism for the copper-catalyzed azide-alkyne cycloaddition.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Regioselective Triazole Synthesis
Welcome to the technical support center for regioselective triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on catalyst selection and troubleshooting for the synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose between a copper and a ruthenium catalyst for my triazole synthesis?
A1: The choice of catalyst is the primary factor in controlling the regioselectivity of the azide-alkyne cycloaddition.[1] For the synthesis of 1,4-disubstituted 1,2,3-triazoles, a copper(I) catalyst is the standard choice in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] Conversely, for 1,5-disubstituted 1,2,3-triazoles, a ruthenium catalyst is used in the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[1][2][3][4]
Q2: What is the active copper species in CuAAC, and how do I ensure it's present in my reaction?
A2: The active catalytic species is Copper(I) (Cu(I)).[5][6] You can introduce it in two main ways:
-
Directly: Use a Cu(I) salt like CuI or CuBr. However, be aware that these can be sensitive to air and may oxidize.[1][5]
-
In situ generation: This is the more common method. A Cu(II) salt, such as copper(II) sulfate (CuSO₄), is used in combination with a reducing agent.[5] Sodium ascorbate is the most frequently used reducing agent for this purpose.[1][5][7]
Q3: Why is a ligand often included in a CuAAC reaction?
A3: Ligands are crucial in many CuAAC reactions for several reasons:
-
Stabilize Cu(I): They prevent the oxidation of the active Cu(I) to the inactive Cu(II) state.[5]
-
Accelerate the reaction: Ligands can enhance the catalytic activity of the copper center.[5]
-
Prevent side reactions: They can help suppress undesired pathways like the oxidative homocoupling of alkynes (Glaser coupling).[5][8] Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.[5][7]
Q4: My CuAAC reaction is sluggish or not working. What are the first things to check?
A4: If your CuAAC reaction is failing, consider these points:
-
Active Copper(I) Source: Ensure you have an active Cu(I) species. If you are using a Cu(II) salt, you must add a reducing agent like sodium ascorbate.[1] If using a Cu(I) salt, ensure it has not been oxidized by exposure to air.[1]
-
Oxygen Exclusion: Oxygen can be detrimental as it can lead to oxidative homocoupling of your alkyne (Glaser coupling) and deactivate the Cu(I) catalyst.[4][5][8] Degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][7]
-
Reagent Purity: Verify the purity of your azide and alkyne starting materials, as impurities can inhibit the reaction.[9] Organic azides, in particular, can be unstable.[5]
Q5: How can I remove the copper catalyst from my final product?
A5: Residual copper in the final product is a common issue.[10] Several methods can be employed for its removal:
-
Aqueous washes with chelating agents: Washing the organic reaction mixture with an aqueous solution of a chelating agent like EDTA or aqueous ammonia can sequester the copper into the aqueous phase.[8][11]
-
Scavenger resins: Solid-supported materials with functional groups that have a high affinity for metals can be used to bind and remove the copper catalyst by filtration.[11]
-
Column chromatography: This can be effective for removing copper along with other impurities.[8]
-
Dialysis: For macromolecular products such as bioconjugates, dialysis against a solution containing a chelating agent is an effective purification method.[8][11]
Troubleshooting Guides
Issue 1: Low or No Yield in 1,4-Disubstituted Triazole Synthesis (CuAAC)
| Possible Cause | Recommended Solution(s) |
| Inactive Catalyst | - If using a Cu(II) salt (e.g., CuSO₄), ensure a fresh solution of a reducing agent like sodium ascorbate is added.[1][7] - If using a Cu(I) salt (e.g., CuI), handle it under an inert atmosphere to prevent oxidation.[1] - Add a stabilizing ligand such as TBTA or THPTA to protect the Cu(I) state.[5][7] |
| Alkyne Homocoupling (Glaser Coupling) | - Deoxygenate solvents by sparging with an inert gas (nitrogen or argon).[7][8] - Ensure an adequate amount of reducing agent (sodium ascorbate) is present.[8] - The use of a ligand can accelerate the desired reaction, outcompeting the homocoupling.[5][8] |
| Poor Solvent Choice | - CuAAC is effective in a wide range of solvents, including mixtures of water with t-butanol, DMSO, or DMF.[4] The reaction is often accelerated in water.[2][4] |
| Reagent Degradation | - Verify the purity of the azide and alkyne starting materials.[9] Consider synthesizing the azide fresh if its stability is in doubt.[7] |
Issue 2: Poor Regioselectivity (Mixture of 1,4- and 1,5-Isomers)
| Possible Cause | Recommended Solution(s) |
| Thermal (Uncatalyzed) Reaction | - The thermal Huisgen 1,3-dipolar cycloaddition often produces a mixture of regioisomers.[2][4] Ensure you are using the correct catalyst for the desired isomer. |
| Incorrect Catalyst System | - For exclusive formation of the 1,4-isomer, a copper(I) catalyst system must be used.[2][3] - For exclusive formation of the 1,5-isomer, a ruthenium catalyst system must be used.[2][3][4] |
Issue 3: Low or No Yield in 1,5-Disubstituted Triazole Synthesis (RuAAC)
| Possible Cause | Recommended Solution(s) |
| Catalyst Inactivity | - Ruthenium catalysts can be sensitive to air and moisture.[4] Handle them under an inert atmosphere.[4] |
| Incorrect Reaction Conditions | - RuAAC reactions are typically run in non-polar aprotic solvents like toluene or DMF.[1][4] - These reactions often require elevated temperatures (e.g., 80-110°C) to proceed at a reasonable rate.[1][4] - Always perform the reaction under an inert atmosphere (e.g., argon) to ensure catalyst stability.[4] |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the synthesis of 1,4-disubstituted triazoles and may require optimization for specific substrates.
-
Reactant Preparation: In a reaction vessel, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of water and t-butanol).[4]
-
Catalyst Preparation:
-
Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.[4] The solution may change color, indicating the formation of the active Cu(I) species.[1]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with an aqueous solution of a chelating agent like EDTA to remove the copper catalyst, followed by a brine wash.[8] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography if necessary.
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is a general guideline for the synthesis of 1,5-disubstituted triazoles and may require optimization.
-
Reactant and Catalyst Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.02-0.05 equivalents), the alkyne (1.0 equivalent), and the azide (1.2 equivalents).[1]
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add an anhydrous, degassed non-polar solvent (e.g., toluene) via syringe.[1][4]
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110°C).[1]
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography.
Visualizations
Caption: A decision workflow for selecting the appropriate catalyst for regioselective triazole synthesis.
Caption: A troubleshooting guide for common issues encountered in CuAAC reactions.
Caption: Simplified catalytic cycles for CuAAC and RuAAC leading to different regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
side reactions in the synthesis of 1,2,4-triazoles and how to prevent them
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 1,2,4-triazoles. This guide focuses on identifying and preventing common side reactions to optimize reaction outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,2,4-triazoles, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | - Incomplete reaction due to insufficient temperature or time.- Decomposition of starting materials or product at high temperatures.- Purity of starting materials (e.g., hydrazides can be hygroscopic).[1] | - Gradually increase reaction temperature and monitor progress by TLC.[1]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.[2]- Ensure starting materials are pure and dry.[1] |
| Formation of 1,3,4-Oxadiazole Side Product | This is a common side reaction, especially when using hydrazides. It arises from a competing cyclization pathway.[1] | - Ensure strictly anhydrous reaction conditions.[1]- Lower the reaction temperature to favor the formation of the triazole.[1]- The choice of acylating agent can influence the reaction pathway. |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions, leading to a mixture of products. The regioselectivity is influenced by the electrophile, base, and solvent. | - The choice of catalyst can control regioselectivity. For example, in certain cycloadditions, Ag(I) catalysts favor 1,3-disubstituted products, while Cu(II) catalysts favor 1,5-disubstituted products.[3] |
| Thermal Rearrangement | High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[1] | - If thermal rearrangement is suspected, try running the reaction at a lower temperature for a longer duration.[1] |
| Complex Reaction Mixture with Unidentified Byproducts | - Decomposition of sensitive functional groups on starting materials or products.- Side reactions involving the solvent or impurities. | - Protect sensitive functional groups on the starting materials before the reaction.- Use a high-purity, inert solvent and ensure all reagents are pure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles?
A1: The most common methods include the Pellizzari reaction, the Einhorn-Brunner reaction, and modern methods involving amidines and multicomponent reactions.[4] The Pellizzari reaction involves the condensation of an amide with a hydrazide, while the Einhorn-Brunner reaction uses an imide and an alkyl hydrazine.[2][5]
Q2: How can I improve the yield of my 1,2,4-triazole synthesis?
A2: Optimizing reaction parameters is key. This includes adjusting the temperature, reaction time, and choice of solvent and catalyst.[1] Ensuring the purity of your starting materials is also critical.[1] For reactions that are sluggish or require high temperatures, microwave-assisted synthesis can often improve yields and reduce reaction times.[2]
Q3: I am observing a significant amount of 1,3,4-oxadiazole in my reaction mixture. How can I prevent this?
A3: The formation of 1,3,4-oxadiazoles is a common side reaction, particularly in syntheses involving hydrazides. To minimize this, it is crucial to maintain strictly anhydrous (dry) conditions and to carefully control the reaction temperature, as lower temperatures often favor the formation of the 1,2,4-triazole.[1]
Q4: My N-alkylation of a 1,2,4-triazole is giving me a mixture of isomers. How can I control the regioselectivity?
A4: The regioselectivity of N-alkylation is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. In some cases, catalyst control can be very effective. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a Ag(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, whereas a Cu(II) catalyst will favor the 1,5-disubstituted isomer.[3]
Q5: Are there any advantages to using microwave synthesis for 1,2,4-triazoles?
A5: Yes, microwave irradiation can significantly shorten reaction times and, in many cases, improve the yield of the desired 1,2,4-triazole.[2][6] This is particularly beneficial for reactions that traditionally require high temperatures and long reaction times, as it can help to minimize the formation of degradation products.[2]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Selected Heterocyclic Molecules
| Compound | Conventional Method Time (hours) | Conventional Method Yield (%) | Microwave Method Time (minutes) | Microwave Method Yield (%) |
| 1 | 5 | 75 | 3 | 85 |
| 2 | 6 | 72 | 4 | 82 |
| 3 | 4 | 78 | 2.5 | 88 |
| 4 | 8 | 65 | 5 | 78 |
| 5 | 10 | 60 | 6 | 75 |
| 6 | 12 | 55 | 8 | 70 |
| This table summarizes the significant reduction in reaction time and improvement in yield when using microwave irradiation compared to conventional heating methods for the synthesis of various heterocyclic compounds, including triazole derivatives.[6] |
Experimental Protocols
Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (optional, e.g., paraffin oil)
-
Ethanol (for recrystallization)
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.
-
Heat the mixture to a high temperature (typically >200 °C) with stirring. If a solvent is used, ensure it is appropriate for the high temperature.
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product is then purified by recrystallization from a suitable solvent, such as ethanol.[4]
Protocol 2: Einhorn-Brunner Reaction - General Procedure
Materials:
-
Imide (1.0 eq)
-
Alkyl hydrazine (1.1 eq)
-
Glacial Acetic Acid (solvent and catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.
-
Slowly add the alkyl hydrazine to the solution.
-
Heat the reaction mixture to reflux (around 110-120°C) for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.[7]
Mandatory Visualization
Caption: Pellizzari Reaction pathway showing the formation of the desired 1,2,4-triazole and the competing side reaction leading to a 1,3,4-oxadiazole.
Caption: Einhorn-Brunner reaction illustrating the formation of isomeric products from an unsymmetrical imide and the factor influencing regioselectivity.
Caption: A logical workflow for troubleshooting common issues in 1,2,4-triazole synthesis.
References
Technical Support Center: Solvent Effects on the Regioselectivity of Triazole Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent effects on the regioselectivity of 1,2,3-triazole formation via azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during triazole synthesis, with a focus on solvent-related problems and their impact on regioselectivity.
Issue 1: Poor or No Regioselectivity in Thermal Azide-Alkyne Cycloaddition
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Question: My thermal Huisgen 1,3-dipolar cycloaddition is producing a roughly 1:1 mixture of 1,4- and 1,5-disubstituted triazoles. How can I influence the regioselectivity?[1][2]
-
Answer: The thermal Huisgen cycloaddition often yields a mixture of regioisomers due to similar activation energies for both reaction pathways.[1][2] While achieving high regioselectivity is challenging without a catalyst, solvent polarity can have some influence.
Troubleshooting Steps:
-
Switch to a Catalyzed Reaction: For high regioselectivity, it is strongly recommended to use a catalyzed reaction.[1]
-
For 1,4-disubstituted triazoles: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is highly selective for the 1,4-isomer and can be performed under mild conditions.[1][2]
-
For 1,5-disubstituted triazoles: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively yields the 1,5-isomer.[1][2]
-
-
Solvent Optimization (for thermal reaction): The polarity of the solvent can slightly alter the isomer ratio. In some cases, polar, protic solvents like water may favor the formation of the 1,4-isomer.[1]
-
Issue 2: Unexpected Formation of the 1,5-Isomer in a CuAAC Reaction
-
Question: I am performing a CuAAC reaction, which should exclusively yield the 1,4-disubstituted triazole, but I am observing the formation of the 1,5-isomer. What is causing this?
-
Answer: The observation of the 1,5-isomer in a CuAAC reaction is unexpected and typically points to a competing uncatalyzed thermal cycloaddition or an issue with the catalyst's efficacy.[3]
Troubleshooting Steps:
-
Ensure Catalyst Activity: Confirm that your copper source is active and maintained in the Cu(I) oxidation state. The presence of oxygen can lead to the oxidation of Cu(I) to Cu(II), which is inactive in catalysis. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Check Reaction Temperature: Elevated temperatures can promote the non-catalyzed thermal cycloaddition, which produces a mixture of regioisomers. CuAAC reactions are typically run at room temperature.[1]
-
Solvent Choice: Ensure your chosen solvent can effectively dissolve the copper catalyst and reactants.[3] Poor solubility can hinder the catalytic cycle, making the thermal pathway more competitive. Polar aprotic solvents like DMSO and DMF are often effective.[3]
-
Issue 3: Low Yield of the Desired 1,5-Disubstituted Triazole in a RuAAC Reaction
-
Question: My RuAAC reaction to synthesize the 1,5-isomer is giving a low yield. How can I improve this?
-
Answer: Low yields in RuAAC reactions can be attributed to several factors, including catalyst deactivation, poor substrate solubility, or inappropriate solvent choice. The choice of solvent is critical for the efficiency of RuAAC.[4]
Troubleshooting Steps:
-
Solvent Selection: A variety of nonprotic solvents can be used for RuAAC, with aromatic solvents like benzene or toluene, and ethers such as THF and dioxane being common choices.[5] For aryl azides, DMF has been shown to be effective, particularly with the [Cp*RuCl]4 catalyst.[4][5]
-
Catalyst Handling: Ruthenium catalysts can be sensitive to air and moisture. It is crucial to handle them under an inert atmosphere.[1]
-
Substrate Solubility: If your substrates have poor solubility in common non-polar RuAAC solvents, consider modifying them with solubilizing groups if possible.
-
Data on Solvent Effects
The choice of solvent can significantly impact the efficiency and outcome of the triazole formation reaction. The following table summarizes the effect of different solvents on the yield of a model RuAAC reaction.
| Solvent | Yield (%) |
| Dichloromethane (DCM) | 85 |
| Tetrahydrofuran (THF) | 60 |
| Toluene | 55 |
| Acetonitrile (MeCN) | 40 |
| N,N-Dimethylformamide (DMF) | 30 |
| Dimethyl sulfoxide (DMSO) | <10 |
Data adapted from a study on the RuAAC reaction. The specific yield will vary depending on the substrates and catalyst used.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 1,4-Disubstituted Triazoles (CuAAC)
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Materials: Organic azide, terminal alkyne, sodium ascorbate, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and a suitable solvent (e.g., 1:1 mixture of water and t-butanol, or DMSO).[1][3]
-
Procedure:
-
In a reaction vessel, dissolve the organic azide (1.0 equiv.) and the terminal alkyne (1.0-1.2 equiv.) in the chosen solvent system.[1]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv.) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv.) in water.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent (e.g., ethyl acetate) after diluting the reaction mixture with water.[1]
-
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazoles (RuAAC)
-
Materials: Organic azide, terminal alkyne, Ruthenium catalyst (e.g., [CpRuCl(COD)] or CpRuCl(PPh₃)₂), and an anhydrous, nonprotic solvent (e.g., 1,2-dichloroethane - DCE, toluene, or THF).[1][5][6]
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the organic azide (1.0 equiv.).[1]
-
Add the anhydrous solvent via syringe, followed by the terminal alkyne (1.05 equiv.).[1]
-
If heating is required, place the flask in a pre-heated oil bath (e.g., 45-80°C).[1]
-
After allowing the mixture to reach thermal equilibrium (approximately 5 minutes), add a solution of the Ruthenium catalyst (e.g., 0.01 equiv.) in a small amount of the anhydrous solvent via syringe.[1]
-
Stir the reaction mixture at the designated temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography.
-
Visualizations
Caption: Logical relationship of factors influencing triazole regioselectivity.
Caption: General workflow for assessing solvent effects on regioselectivity.
References
Technical Support Center: Scaling Up the Synthesis of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline, with a focus on scaling up the process.
Experimental Protocols
A common and scalable synthetic route to this compound involves a two-step process: the preparation of the key intermediate, 2-aminobenzohydrazide, followed by its cyclocondensation with benzamidine hydrochloride.
Step 1: Synthesis of 2-Aminobenzohydrazide from Isatoic Anhydride
Reaction: Isatoic anhydride reacts with hydrazine hydrate to form 2-aminobenzohydrazide.
Procedure:
-
To a stirred suspension of isatoic anhydride (1.0 eq) in a suitable solvent such as ethanol or isopropanol, slowly add hydrazine hydrate (1.1 - 1.5 eq) at room temperature.
-
The reaction mixture is then heated to reflux (typically 70-80 °C) for 2-4 hours.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield 2-aminobenzohydrazide.
Step 2: Synthesis of this compound
Reaction: 2-Aminobenzohydrazide undergoes cyclocondensation with benzamidine hydrochloride to yield the target compound.
Procedure:
-
A mixture of 2-aminobenzohydrazide (1.0 eq) and benzamidine hydrochloride (1.0 - 1.2 eq) is heated in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or a polyol like glycerol.
-
The reaction temperature is typically maintained between 150-180 °C for 4-8 hours.
-
The reaction can be monitored by TLC or High-Performance Liquid Chromatography (HPLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated crude product is collected by filtration, washed with water, and then a cold non-polar solvent like hexane to remove non-polar impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.
Troubleshooting Guides and FAQs
Synthesis of 2-Aminobenzohydrazide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC. - Increase the reflux time if necessary. - Use a slight excess of hydrazine hydrate (up to 1.5 eq). |
| Product loss during workup. | - Ensure the product has fully precipitated before filtration by cooling the mixture sufficiently. - Use a minimal amount of cold solvent for washing the precipitate. | |
| Product is impure (discolored) | Side reactions due to overheating. | - Maintain the recommended reflux temperature and avoid excessive heating. |
| Presence of unreacted starting material. | - Ensure complete reaction as monitored by TLC. - Wash the crude product thoroughly with cold ethanol. |
Synthesis of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete cyclization. | - Increase the reaction time and/or temperature within the recommended range. - Ensure efficient removal of water and ammonia formed during the reaction. On a larger scale, a Dean-Stark trap or a slow stream of an inert gas can be used. |
| Sub-optimal solvent. | - Experiment with different high-boiling point polar aprotic solvents like NMP, DMF, or DMSO. | |
| Degradation of product at high temperatures. | - Optimize the reaction time and temperature to minimize degradation. Monitor the reaction closely. | |
| Formation of Side Products/Impurities | Self-condensation of 2-aminobenzohydrazide. | - Use a slight excess of benzamidine hydrochloride to favor the desired reaction. |
| Hydrolysis of the triazole ring. | - Ensure anhydrous conditions if the reaction is sensitive to water. | |
| Formation of isomeric triazoles. | - While the 3,5-disubstituted 1,2,4-triazole is generally the major product in this type of reaction, isomeric impurities can form. Purification by chromatography may be necessary. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not precipitate easily. | - Try different anti-solvents for precipitation. - If precipitation fails, extract the product into an organic solvent, wash with brine, dry, and concentrate. The crude product can then be purified by chromatography. |
| Product is difficult to recrystallize. | - Screen a variety of solvent systems for recrystallization. A combination of a good solvent and a poor solvent often works well (e.g., ethanol/water, ethyl acetate/hexane). |
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound (Lab Scale vs. Scale-Up)
| Parameter | Lab Scale (e.g., 1-5 g) | Scale-Up (e.g., 100-500 g) |
| Solvent | NMP, Glycerol | NMP, Polyethylene glycol (PEG) |
| Temperature | 150 - 180 °C | 160 - 170 °C (tighter control needed) |
| Reaction Time | 4 - 8 hours | 6 - 10 hours (monitor closely) |
| Work-up | Precipitation in ice-water | Controlled addition to cooled water to manage exotherm |
| Purification | Recrystallization, Column Chromatography | Recrystallization, Slurry wash with appropriate solvents |
| Typical Yield | 65 - 80% | 60 - 75% |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for low yield.
Validation & Comparative
1H NMR Characterization of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline: A Comparative Guide
Predicted ¹H NMR Data for 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the aniline ring, the phenyl ring, the triazole NH, and the aniline NH₂. The chemical shifts are influenced by the electronic environment of each proton. The aniline protons are expected in the aromatic region, with potential for complex splitting patterns. The phenyl protons will also appear in the aromatic region. The NH protons of the triazole and aniline groups are expected to be broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
Below is a table summarizing the predicted ¹H NMR spectral data in a typical NMR solvent like DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Triazole-NH | 13.5 - 14.5 | Broad Singlet (br s) | - | 1H |
| Phenyl-H (ortho) | 8.0 - 8.2 | Multiplet (m) | - | 2H |
| Aniline-H3 | 7.8 - 8.0 | Multiplet (m) | - | 1H |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet (m) | - | 3H |
| Aniline-H5 | 7.1 - 7.3 | Multiplet (m) | - | 1H |
| Aniline-H6 | 6.7 - 6.9 | Multiplet (m) | - | 1H |
| Aniline-H4 | 6.5 - 6.7 | Multiplet (m) | - | 1H |
| Aniline-NH₂ | 6.0 - 6.5 | Broad Singlet (br s) | - | 2H |
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted ¹H NMR data, a comparison with experimentally determined data for structurally analogous compounds is presented below. The primary difference in these analogs is the substituent at the 3-position of the 1,2,4-triazole ring.
| Compound | Aniline-NH₂ (δ, ppm) | Aniline Aromatic-H (δ, ppm) | Triazole-NH (δ, ppm) | Substituent Protons (δ, ppm) |
| This compound (Predicted) | 6.0 - 6.5 (br s, 2H) | 6.5 - 8.0 (m, 4H) | 13.5 - 14.5 (br s, 1H) | 7.4 - 8.2 (m, 5H) |
| 2-(3-Cyclobutyl-1H-1,2,4-triazol-5-yl)aniline[1] | 6.27 (br s, 2H) | 6.54 (t, J=7.5 Hz, 1H), 6.71 (d, J=8.2 Hz, 1H), 7.13 – 6.94 (m, 1H), 7.92/7.66 (m, 1H) | 13.58/13.45 (br s, 1H) | 1.88 - 2.47 (m, 6H), 3.55 - 3.74 (m, 1H) |
| 2-(3-Cyclopentyl-1H-1,2,4-triazol-5-yl)aniline | 6.18 (br s, 2H) | 6.54 (t, J=7.5 Hz, 1H), 6.79 – 6.65 (m, 1H), 7.15 – 6.85 (m, 1H), 7.92/7.63 (m, 1H) | 13.55/13.42 (br s, 1H) | 1.55 - 2.19 (m, 8H), 2.96 - 3.34 (m, 1H) |
Experimental Protocols
A general procedure for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹H NMR, a typical experiment involves a 90° pulse and a relaxation delay of 1-5 seconds.
-
Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the spectrum. Phase and baseline corrections are then applied to the spectrum.
-
Data Analysis: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.
Visualizations
References
A Comparative Guide to the Spectral Data Analysis of Phenyl-Substituted 1,2,4-Triazole Derivatives
Introduction
The analysis of spectral data is a cornerstone of modern chemical research, providing invaluable insights into the molecular structure and purity of synthesized compounds. This guide offers a comparative analysis of the spectral data for phenyl-substituted 1,2,4-triazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. While the primary focus of this guide was intended to be 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline, a thorough search of available scientific literature and databases did not yield a complete set of spectral data for this specific compound.
Therefore, to illustrate the principles of spectral data analysis for this class of molecules, this guide presents a detailed examination of two closely related and well-characterized analogues: 3,5-diphenyl-1,2,4-triazole and 4-amino-3,5-diphenyl-4H-1,2,4-triazole . The spectral data for these compounds are presented in a comparative format to highlight the influence of substituent changes on the spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of novel heterocyclic compounds.
Comparative Spectral Data
The following tables summarize the key spectral data for 3,5-diphenyl-1,2,4-triazole and 4-amino-3,5-diphenyl-4H-1,2,4-triazole.
¹H-NMR Spectral Data
Table 1: ¹H-NMR Spectral Data of 3,5-diphenyl-1,2,4-triazole and 4-amino-3,5-diphenyl-4H-1,2,4-triazole.
| Compound Name | Solvent | Chemical Shift (δ) in ppm |
| 3,5-diphenyl-1,2,4-triazole | CDCl₃ | 7.38-7.51 (m, 3H, Ar-H), 7.74-7.91 (m, 2H, Ar-H), 8.13 (s, 1H, triazole C-H)[1] |
| 4-amino-3,5-diphenyl-4H-1,2,4-triazole | DMSO-d₆ | 7.44-7.75 (m, 5H, Ar-H), 8.13 (m, 4H, Ar-H), 10.79 (s, 1H, NH)[2] |
¹³C-NMR Spectral Data
Table 2: ¹³C-NMR Spectral Data of 3,5-diphenyl-1,2,4-triazole and 4-amino-3,5-diphenyl-4H-1,2,4-triazole.
| Compound Name | Solvent | Chemical Shift (δ) in ppm |
| 3,5-diphenyl-1,2,4-triazole | CDCl₃ | 126.9, 128.6, 131.9, 132.7 (Aromatic C), 168.2 (Triazole C)[1] |
| 4-amino-3,5-diphenyl-4H-1,2,4-triazole | DMSO-d₆ | 154.5, 131.3, 129.8, 128.5, 126.4 (Aromatic and Triazole C)[3] |
Mass Spectrometry Data
Table 3: Mass Spectrometry Data of 3,5-diphenyl-1,2,4-triazole and 4-amino-3,5-diphenyl-4H-1,2,4-triazole.
| Compound Name | Ionization Mode | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| 3,5-diphenyl-1,2,4-triazole | EI-MS | 160 | 159, 145, 136, 105, 104, 103, 84, 77[1] |
| 4-amino-3,5-diphenyl-4H-1,2,4-triazole | LC-MS/MS | 395 (M⁺) | 222, 221, 173[4] |
FT-IR Spectral Data
Table 4: FT-IR Spectral Data of 3,5-diphenyl-1,2,4-triazole and 4-amino-3,5-diphenyl-4H-1,2,4-triazole.
| Compound Name | Sample Phase | Key Absorption Bands (cm⁻¹) |
| 3,5-diphenyl-1,2,4-triazole | KBr | 3505 (N-H stretch), 3076, 3043 (Ar C-H stretch), 1498, 1442 (C=C stretch), 1349, 1272, 1189, 1138, 1079, 1018, 978, 706[1] |
| 4-amino-3,5-diphenyl-4H-1,2,4-triazole | KBr | 3317 (N-H stretch), 1596 (C=N stretch)[4] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for 1,2,4-triazole derivatives. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the purified triazole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5] Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).[5]
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
-
¹H-NMR Acquisition Parameters:
-
¹³C-NMR Acquisition Parameters:
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. For liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system.
-
Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) is used.
-
ESI-MS Parameters (for LC-MS):
-
Ion Source: API-ES (Electrospray Ionization) in positive or negative ion mode.
-
Capillary Voltage: Typically around 4000 V.
-
Drying Gas: Nitrogen at a flow rate of about 10 L/min.
-
Fragmentor Voltage: Can be varied to induce fragmentation.
-
-
Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range (e.g., 100-1000).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Liquid Samples: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a novel chemical compound.
Caption: A generalized workflow for the synthesis and spectral analysis of a chemical compound.
Conclusion
This guide provides a framework for the comparative analysis of spectral data for phenyl-substituted 1,2,4-triazole derivatives, using 3,5-diphenyl-1,2,4-triazole and 4-amino-3,5-diphenyl-4H-1,2,4-triazole as illustrative examples. The presented data tables, experimental protocols, and workflow diagram offer a valuable resource for researchers in the field of synthetic and medicinal chemistry. While the specific data for this compound was not available for inclusion, the principles and methodologies outlined here are broadly applicable to the characterization of novel heterocyclic compounds. The comparison of the spectral data of the two example compounds demonstrates how subtle changes in molecular structure, such as the addition of an amino group, can lead to significant and interpretable differences in their spectroscopic profiles.
References
A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds
For researchers, scientists, and drug development professionals venturing into the analysis of novel triazole compounds, mass spectrometry stands as an indispensable tool for structural elucidation and quantification. The choice of ionization technique and mass analyzer is critical and directly impacts the quality and utility of the data obtained. This guide provides an objective comparison of common mass spectrometry platforms for the analysis of synthesized triazoles, supported by experimental data and detailed protocols to aid in method development and selection.
The inherent diversity of synthesized triazole derivatives, ranging from small polar molecules to larger, more complex structures, necessitates a nuanced approach to mass spectrometric analysis. This guide will delve into the relative strengths and weaknesses of various ionization sources and mass analyzers, empowering researchers to select the optimal methodology for their specific analytical challenges.
Comparing Ionization Techniques for Triazole Analysis
The ionization process is the first crucial step in mass spectrometry, transforming neutral analyte molecules into gas-phase ions. The choice of ionization technique significantly influences the type of ions produced (e.g., molecular ions, fragment ions, multiply charged ions) and the overall sensitivity of the analysis. For synthesized triazole compounds, the most relevant ionization methods are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Ionization Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid stream of the sample, creating a fine spray of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[1] | Polar to moderately polar triazoles, including salts and those with ionizable functional groups. | High sensitivity for polar compounds.[2] Produces multiply charged ions, extending the mass range for larger molecules. Considered a "soft" ionization technique, often preserving the molecular ion.[1] | Prone to ion suppression from matrix components.[3] Less effective for non-polar triazole derivatives. |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is nebulized and vaporized in a heated tube. A corona discharge creates reagent gas ions that then ionize the analyte molecules through chemical reactions.[1] | Non-polar to moderately polar, thermally stable triazoles. | Suitable for less polar compounds that are difficult to ionize by ESI.[3] Generally less susceptible to matrix effects than ESI. | Primarily produces singly charged ions.[1] Requires the analyte to be thermally stable. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix compound. A pulsed laser desorbs and ionizes the analyte, typically producing singly charged ions. | Larger, less soluble triazole derivatives, and for high-throughput screening. | High sensitivity and suitable for a wide range of molecular weights. Tolerant of salts and buffers. | Matrix background can interfere with the analysis of low-mass compounds. Primarily produces singly charged ions. |
A study comparing ESI and APCI for the analysis of 22 pesticides, including triazoles, in a cabbage matrix found that ESI provided lower limits of quantification (0.50 to 1.0 μg/Kg⁻¹) compared to APCI (1.0–2.0 μg/Kg⁻¹).[4][5] The matrix effect was also observed to be more intense with the APCI source.[4][5]
Comparison of Mass Analyzers for Triazole Compound Analysis
Following ionization, the mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The choice of mass analyzer dictates the resolution, mass accuracy, scan speed, and quantitative capabilities of the instrument.
| Mass Analyzer | Principle | Key Performance Characteristics | Best For |
| Quadrupole | Uses a combination of radio frequency (RF) and direct current (DC) voltages to filter ions by their m/z ratio, allowing only ions of a specific m/z to pass through to the detector. | Robust and cost-effective. Excellent for quantitative analysis in selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes due to high sensitivity and specificity for target compounds.[6] Lower resolution and mass accuracy compared to TOF.[6] | Routine targeted quantification of known triazole compounds. |
| Time-of-Flight (TOF) | Measures the time it takes for ions to travel a fixed distance to the detector. Lighter ions travel faster than heavier ions. | High resolution and excellent mass accuracy, enabling elemental composition determination.[6] Fast acquisition rates suitable for complex mixture analysis and coupling with fast chromatography. Generally lower sensitivity in full-scan mode compared to quadrupole in SIM mode for a single analyte.[6] | Identification of unknown triazole compounds and their metabolites, and high-throughput screening. |
| Ion Trap | Traps ions in a three-dimensional electric field and sequentially ejects them to the detector based on their m/z. | Capable of MSn experiments, providing detailed structural information through multi-stage fragmentation.[7] Good sensitivity in full-scan mode.[7] Lower quantitative performance (linearity and dynamic range) compared to triple quadrupoles.[7] | In-depth structural elucidation and fragmentation pathway studies of novel triazole compounds. |
| Triple Quadrupole (QqQ) | Consists of three quadrupoles in series. The first (Q1) and third (Q3) quadrupoles act as mass filters, while the second (q2) serves as a collision cell for fragmentation. | The gold standard for quantitative analysis due to the high selectivity and sensitivity of MRM.[7] Can perform various scan modes for structural confirmation, such as product ion and precursor ion scans.[8] | Highly sensitive and specific quantification of triazole compounds in complex matrices, such as biological fluids and environmental samples. |
A comparison of quadrupole and TOF mass spectrometers highlights that while TOF instruments offer superior mass resolution and accuracy for identifying unknowns, quadrupoles excel in targeted quantification with lower detection limits in SIM mode.[6] For fragmentation analysis, ion traps provide the advantage of MSn capabilities, whereas triple quadrupoles offer more reproducible and richer fragment ion spectra in MS/MS experiments.[9]
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible and reliable data. Below are examples of LC-MS/MS methods for the analysis of synthesized triazole compounds.
Protocol 1: Quantitative Analysis of 1,5-Diaryl-1,2,4-Triazole Sulfonamides in Human Plasma[12]
-
Instrumentation : API 3500 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.[10]
-
Chromatography : Phenomenex Kinetex C18 column with a binary gradient elution.[10]
-
Sample Preparation : Protein precipitation with acetonitrile.[10]
-
Detection : Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.[10]
-
Performance : Linearity was observed in the ranges of 2.5–750 ng/mL for WA11, 25–1000 ng/mL for WA12, and 50–1000 ng/mL for WA13.[10]
Protocol 2: Chiral Separation and Quantification of Albaconazole Enantiomers[13][14]
-
Instrumentation : Shimadzu LC-MS/MS system with an ESI source.[11]
-
Chromatography : Chiralpak IG-3 column (100 × 4.6 mm, 3 µm).[12]
-
Mobile Phase: Acetonitrile and 10 mM ammonium bicarbonate (90:10 v/v).[12]
-
-
Detection : Positive ion mode monitoring the transition for Albaconazole.[12]
-
Performance : The method demonstrated good linearity for both enantiomers in the range of 10–100 ng/ml.[11]
Visualizing the Workflow and Fragmentation
To provide a clearer understanding of the analytical process and the underlying molecular behavior, the following diagrams illustrate a typical experimental workflow and a common fragmentation pathway for a 1,2,4-triazole compound.
Conclusion
The selection of an appropriate mass spectrometry method is paramount for the successful analysis of synthesized triazole compounds. For polar triazoles requiring high sensitivity quantification, an LC-MS/MS system with an ESI source and a triple quadrupole mass analyzer is often the preferred choice. For the structural elucidation of novel, unknown triazole derivatives, a high-resolution mass analyzer such as a TOF or an ion trap capable of MSn fragmentation would be more suitable. Non-polar triazoles may benefit from the use of an APCI source. By carefully considering the physicochemical properties of the synthesized triazoles and the specific analytical goals, researchers can leverage the power of mass spectrometry to accelerate their research and development efforts.
References
- 1. microsaic.com [microsaic.com]
- 2. perkinelmer.com.ar [perkinelmer.com.ar]
- 3. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
- 7. Ion Trap or Triple Quadrapole [November 6, 2003] - Chromatography Forum [chromforum.org]
- 8. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
- 9. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. japsonline.com [japsonline.com]
Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel 1,2,4-triazole derivatives is paramount for understanding structure-activity relationships (SAR), guiding drug design, and ensuring intellectual property protection. While a suite of analytical techniques is often employed for characterization, single-crystal X-ray crystallography stands as the gold standard, providing unequivocal evidence of a molecule's three-dimensional structure. [1][2] This guide offers a comparative overview of X-ray crystallography against other common analytical methods, presents key experimental data for representative 1,2,4-triazole derivatives, and details the experimental protocol for definitive structure determination.
The Decisive Power of X-ray Crystallography in Structural Analysis
X-ray crystallography provides an unparalleled level of structural detail by mapping the electron density within a single crystal.[2] This technique yields a precise three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and the spatial arrangement of atoms.[2][3] This information is invaluable for:
-
Absolute Stereochemistry Determination: Unambiguously resolving the absolute configuration of chiral centers.[2]
-
Conformational Analysis: Defining the preferred conformation of the molecule in the solid state.[2][4]
-
Intermolecular Interactions: Elucidating crystal packing and hydrogen bonding networks, which can influence a compound's physical properties.[2]
While other spectroscopic methods are essential for preliminary characterization and for studying molecules in solution, they do not provide the same definitive structural proof as X-ray crystallography.[2][5]
Comparative Analysis of Structural Elucidation Techniques
The selection of an analytical method is contingent on the specific research question, the nature of the sample, and the required level of structural detail.[2][5]
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy & Mass Spectrometry |
| Sample Phase | Crystalline Solid[5] | Solution[5] | Solid, Liquid, or Gas |
| Information Yield | 3D atomic coordinates, bond lengths, bond angles, crystal packing.[2][5] | Connectivity (e.g., H-H, C-H), chemical environment, stereochemistry in solution.[2][5] | Functional groups, vibrational modes, molecular weight.[5] |
| Strengths | Unambiguous structure determination, absolute stereochemistry.[2][5] | Non-destructive, provides data on dynamic processes in solution.[6] | Fast, excellent for identifying key functional groups and confirming mass.[5] |
| Limitations | Requires a suitable single crystal, structure may differ from solution state.[5][7] | Does not provide a direct 3D structure, interpretation can be complex.[7] | Provides limited information on the overall 3D structure. |
Quantitative Crystallographic Data of 1,2,4-Triazole Derivatives
The following table summarizes key crystallographic parameters for several recently reported 1,2,4-triazole derivatives, illustrating the precise data obtained from X-ray diffraction experiments.
| Compound Identifier | Chemical Formula | Crystal System | Space Group | Key Unit Cell Parameters | Reference |
| 4-amino-5-indolyl-1,2,4-triazole-3-thione (Precursor 1) | C₁₀H₉N₅S | Monoclinic | P2₁ | a = 6.2351(1) Å, b = 26.0156(4) Å, c = 12.4864(2) Å, β = 93.243(2)° | [1][8] |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole (Fused Triazole 3) | C₁₈H₁₄BrN₅S | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.501°, β = 98.618°, γ = 95.808° | [1][8] |
| 3,4-diethyl-5-(4-pyridyl)-1,2,4-triazole | C₁₁H₁₄N₄ | Monoclinic | P2₁/c | a = 9.987(2) Å, b = 11.345(2) Å, c = 10.123(2) Å, β = 107.59(3)° | [9] |
| 3,4-dimethyl-5-(o-hydroxyphenyl)-1,2,4-triazole | C₁₀H₁₁N₃O | Orthorhombic | P2₁2₁2₁ | a = 8.134(2) Å, b = 10.567(2) Å, c = 11.234(2) Å | [9] |
| A 1,2,4-triazol-5(4H)-one Derivative | C₁₇H₁₅Cl₂N₃O | Monoclinic | P2(1)/n | a = 8.1479(17) Å, b = 7.9177(17) Å, c = 25.774(5) Å, β = 92.976(4)° | [10] |
Experimental Protocol for Single-Crystal X-ray Crystallography
The definitive structural confirmation of a 1,2,4-triazole derivative by X-ray crystallography involves a systematic multi-step process.
1. Crystal Growth and Selection: The initial and often most challenging step is to grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) with no significant internal defects.[11] This is commonly achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The synthesized 1,2,4-triazole derivative is dissolved in an appropriate solvent or solvent mixture to achieve saturation. The solution is then left undisturbed, allowing for the slow formation of well-ordered crystals. A suitable crystal is then carefully selected and mounted on a goniometer head.[5]
2. Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms.[1] An intense beam of monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal.[1][5] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range by a sensitive detector to ensure a complete dataset.[1]
3. Data Processing and Structure Solution: The collected diffraction intensities are processed to correct for experimental factors.[1] These corrected data are used to determine the unit cell parameters and the space group of the crystal. The "phase problem," a central challenge in crystallography, is then addressed using computational methods like 'direct methods' to generate an initial electron density map.[1][11] This map provides a preliminary model of the atomic arrangement.
4. Structure Refinement and Validation: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process.[5] This iterative process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Finally, the refined structure is validated using established crystallographic metrics to ensure its quality and accuracy.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for structure confirmation and the logical relationship between different analytical techniques.
Conclusion
For the definitive structural validation of novel 1,2,4-triazole derivatives, single-crystal X-ray crystallography is the most powerful and reliable method, providing an unambiguous three-dimensional model of the molecule.[2] However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques such as NMR, IR, and mass spectrometry.[2] These methods provide complementary information about the molecule's connectivity, functional groups, and behavior in solution.[2] The integration of these techniques provides a complete picture of the new chemical entity, which is crucial for advancing drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rigaku.com [rigaku.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
comparative analysis of 1,2,3-triazole versus 1,2,4-triazole bioactivity
A Guide for Researchers in Drug Discovery
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a wide array of therapeutic agents.[1][2] Both isomers offer a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interaction with biological targets.[3] This guide provides a comparative analysis of the bioactivity of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to assist researchers in the strategic design of novel drug candidates.
Core Structural Differences
The key distinction between the two isomers lies in the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles , the three nitrogen atoms are positioned adjacent to one another. In contrast, 1,2,4-triazoles have one nitrogen atom separated from the other two.[2] This seemingly minor structural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles. The synthesis of 1,2,3-triazoles has been notably advanced by the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, which allows for the efficient creation of 1,4-disubstituted derivatives.[4][5]
Comparative Bioactivity Overview
Both triazole isomers exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[4][6][7] However, the prevalence and potency of these activities can differ between the two scaffolds. 1,2,4-triazole is arguably more established in commercially available drugs, with well-known examples like the antifungals fluconazole and itraconazole, and the anxiolytic alprazolam.[8][9] Conversely, the 1,2,3-triazole scaffold, buoyed by efficient synthetic methods, is a rapidly expanding area of research with many derivatives showing potent biological effects.[10]
Anticancer Activity: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often by inducing cell cycle arrest and apoptosis.
1,2,3-Triazole Derivatives: Numerous studies have highlighted the antiproliferative effects of 1,2,3-triazole-containing compounds across various cancer cell lines.[11] For instance, new hybrids of chrysin containing a 1,2,3-triazole moiety were evaluated, with some compounds showing potent activity.[12] Another study reported 1,2,3-triazole-tethered thymol-1,3,4-oxadiazole conjugates with significant antiproliferative effects, in some cases superior to standard drugs like doxorubicin.[13] The mechanism of action often involves inducing cell cycle arrest at different phases, such as the G0/G1 or G2/M phase.[4][12]
1,2,4-Triazole Derivatives: The 1,2,4-triazole scaffold is also a prolific source of anticancer compounds.[14][15] Hybrid compounds featuring a 1,2,4-triazole ring and a hydrazone moiety have shown significant dose-dependent cytotoxicity against breast cancer cells (MDA-MB-231), causing cell cycle arrest in the sub-G1 phase.[16] Other derivatives have demonstrated inhibitory effects against various cancer cell lines, including lung, breast, melanoma, and colon cancers.[15]
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound Type | Derivative/Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole | Chrysin-Triazole Hybrid (5c) | PC3 (Prostate) | 10.8 ± 0.04 | [12] |
| Chrysin-Triazole Hybrid (5c) | MCF-7 (Breast) | 20.53 ± 0.21 | [12] | |
| Naphthoquinone-Triazole Hybrid (17) | MCF-7, HT-29, MOLT-4 | Notable Cytotoxicity | [4] | |
| Thymol-Oxadiazole-Triazole (9) | MCF-7 (Breast) | 1.1 | [13] | |
| Thymol-Oxadiazole-Triazole (9) | HCT-116 (Colon) | 2.6 | [13] | |
| Phosphonate-Triazole (8) | HT-1080 (Fibrosarcoma) | 15.13 | [17] | |
| 1,2,4-Triazole | Hydrazone Hybrid (BIH4) | MDA-MB-231 (Breast) | Significant Cytotoxicity | [16] |
| Fused Acridine Hybrid | Lung, Breast, Melanoma, Colon | Strongest Activity | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours). A control group is treated with the vehicle (e.g., DMSO) only.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Caption: General workflow for determining anticancer activity using the MTT assay.
Antifungal Activity: 1,2,4-Triazoles Lead the Way
The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[18][19] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
1,2,4-Triazole Derivatives: A vast body of research confirms the potent fungicidal activity of 1,2,4-triazole derivatives.[20] Novel derivatives have shown excellent activity against various plant pathogenic fungi, with some compounds exhibiting better efficacy than the commercial fungicide mefentrifluconazole.[21] The structure-activity relationship (SAR) often shows that specific substitutions on the triazole core are crucial for high activity.[22]
1,2,3-Triazole Derivatives: While less prominent than their 1,2,4-isomers in this domain, 1,2,3-triazole derivatives also possess notable antifungal properties.[4] For example, hybrids of 1,2,3-triazoles and coumarin have demonstrated significant antifungal activity against several fungal species, comparable to the standard drug miconazole.[4]
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungals.
Table 2: Comparative Antifungal Activity
| Compound Type | Derivative/Compound ID | Fungal Species | Activity (MIC or EC50) | Reference |
| 1,2,3-Triazole | Coumarin Hybrid (39) | Various Fungi | Significant activity | [4] |
| 1,2,4-Triazole | Amino Acid Hybrid (8k) | Physalospora piricola | EC50 = 10.126 µg/mL | [21] |
| Amino Acid Hybrid (8d) | Physalospora piricola | EC50 = 10.808 µg/mL | [21] | |
| Benzothiazole Hybrid (3d) | Aspergillus fumigatus | MIC = 12.5 µg/mL | [22] | |
| Benzothiazole Hybrid (3d) | Candida albicans | MIC = 0.39 µg/mL | [22] | |
| Schiff Base (5b, 5c, 5d, 5e, 5m, 5n) | Microsporum gypseum | Superior to Ketoconazole | [20] |
Antibacterial & Anti-tubercular Activity
Both triazole isomers have been incorporated into hybrids and derivatives that exhibit potent antibacterial activity, including against drug-resistant strains.[3][23]
1,2,3-Triazole Derivatives: These compounds have shown a wide range of antimicrobial activities.[4] A significant area of success has been in the development of anti-tubercular agents.[24] A library of novel 1,2,3-triazole derivatives demonstrated significant activity against Mycobacterium tuberculosis H37Ra, with some compounds having MIC values as low as 0.78 μg/mL.[24] Molecular docking studies suggest these compounds may act by inhibiting key enzymes like DprE1.[24]
1,2,4-Triazole Derivatives: This class has also yielded powerful antibacterial and anti-tubercular agents.[9][25][26] Novel derivatives have shown potent activity against M. tuberculosis H37Rv (MIC = 0.03–0.13 μg/mL) and even against multidrug-resistant (MDR) strains by targeting the MmpL3 protein.[25] Other 1,2,4-triazole derivatives have demonstrated broad-spectrum antibacterial activity comparable to standard antibiotics like ampicillin and ofloxacin.[26]
A direct comparative study involving novel 1,2,4-triazoles carrying a 1,2,3-triazole scaffold found that the derivatives containing the 1,2,4-triazole-3-thione moiety were the most potent antimicrobial agents, suggesting the 1,2,4-triazole part was crucial for the enhanced activity.[27]
Table 3: Comparative Antibacterial & Anti-tubercular Activity (MIC Values)
| Compound Type | Derivative/Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,2,3-Triazole | Various Derivatives | M. tuberculosis H37Ra | 0.78 - 3.12 | [24] |
| 1,2,4-Triazole | MmpL3 Inhibitor (21, 28) | M. tuberculosis H37Rv | 0.03 - 0.13 | [25] |
| Ofloxacin Analogue | S. aureus, E. coli | 0.25 - 1 | [26] | |
| 4-Amino Derivative | Gram-positive/negative | 5 | [9] | |
| Hybrid | 1,2,3-Triazole-bis-1,2,4-Triazole (7d) | Gram-positive bacteria | 4 - 64 | [27] |
| 1,2,3-Triazole-bis-1,2,4-Triazole (7d) | Gram-negative bacteria | 4 - 128 | [27] |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a standard measure of antibacterial potency and is typically determined by the broth microdilution method.
-
Preparation: A two-fold serial dilution of the triazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., ~5 × 10⁵ CFU/mL).
-
Controls: Positive (bacteria, no compound) and negative (medium only) controls are included on each plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Conclusion
Both 1,2,3- and 1,2,4-triazole isomers are exceptionally valuable scaffolds in medicinal chemistry. The existing literature suggests that 1,2,4-triazole derivatives are particularly prominent and potent in the antifungal arena, with a well-defined mechanism of action targeting ergosterol synthesis. In the anticancer and antibacterial fields, both isomers yield highly active compounds, and the choice of scaffold may depend on the specific biological target and the desired synthetic route. The rise of click chemistry has made the synthesis of diverse 1,2,3-triazole libraries more accessible, positioning it as an increasingly important player in the discovery of novel therapeutics.[4] Ultimately, both isomers provide fertile ground for the development of new, effective drugs, and comparative studies of hybrid molecules containing both rings may unlock synergistic effects and novel mechanisms of action.[27]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. An updated review on 1,2,3-/1,2,4-triazoles: synthesis and diverse range of biological potential | Semantic Scholar [semanticscholar.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 15. isres.org [isres.org]
- 16. Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. isres.org [isres.org]
- 20. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 26. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Triazole Scaffold in Anticonvulsant Drug Design: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of anticonvulsant triazole derivatives, focusing on their structure-activity relationships (SAR). It synthesizes experimental data to illuminate the key structural modifications that enhance efficacy and reduce neurotoxicity, offering a valuable resource for the rational design of next-generation antiepileptic drugs.
The triazole ring, a five-membered heterocycle containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4] Notably, numerous triazole derivatives have been investigated for their potent anticonvulsant effects, with some, like triazolam and alprazolam, having reached clinical use.[4][5] This guide delves into the critical structural features of triazole-based compounds that govern their anticonvulsant activity, supported by quantitative data from preclinical studies.
Core Structural Insights and Key Pharmacophoric Features
The anticonvulsant activity of triazole derivatives is intricately linked to the nature and position of substituents on the triazole ring and any appended aromatic systems. A general observation is that the presence of at least one phenyl ring attached to the 1,2,4-triazole nucleus is often crucial for activity.[5]
A foundational design strategy for some anticonvulsant triazoles involves mimicking the pharmacophoric features of benzodiazepine (BZD) receptor agonists.[2][6] This typically includes:
-
An aromatic ring (Ring A).
-
A coplanar proton-accepting group (Group B).
-
A non-coplanar aromatic ring (Ring C).
This guide will explore the SAR of several prominent classes of anticonvulsant triazoles, presenting comparative data on their efficacy and safety profiles.
Comparative Analysis of Anticonvulsant Triazole Derivatives
The following sections provide a detailed comparison of different series of triazole derivatives, with quantitative data summarized in tables for ease of reference.
Triazolopyrimidine Derivatives
A series of 7-substituted-[6][7][8]triazolo[1,5-a]pyrimidines has been synthesized and evaluated for anticonvulsant properties. The core structure involves a fused triazole and pyrimidine ring system, with various substituents on the pyrimidine ring.
Table 1: Anticonvulsant Activity of Triazolopyrimidine Derivatives in Mice [2][6]
| Compound | Substituent (R) | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Neurotoxicity TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| 3c | 2-Chlorophenyl | > 300 | > 300 | > 300 | - |
| 3d | 4-Chlorophenyl | > 300 | > 300 | > 300 | - |
| 3e | 2,4-Dichlorophenyl | 100 | 300 | > 300 | > 3 |
| 6c | 4-Ethoxyphenyl | 25.3 | 23.7 | 380 | 15.0 (MES), 16.0 (scPTZ) |
| 6d | 4-Chlorophenyl (with higher hydrophobicity) | 15.8 | 18.2 | 345 | 21.8 (MES), 18.9 (scPTZ) |
| Carbamazepine | - | 21.8 | > 50 | 149.3 | 6.8 |
| Diazepam | - | > 50 | 0.8 | 21.3 | 26.6 |
ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; MES: Maximal Electroshock Seizure; scPTZ: Subcutaneous Pentylenetetrazole Seizure; i.p.: Intraperitoneal.
The data indicates that increasing the hydrophobicity of the substituent at the 7-position can enhance anticonvulsant activity.[2][6] For instance, compound 6d , which has a 4-chlorophenyl group and higher overall hydrophobicity compared to its analogue 3d , demonstrates significantly improved potency and a favorable protective index.[2][6]
Thiazolo[3,2-b][6][7][8]triazole Derivatives
Another class of compounds explored for anticonvulsant activity is the 6-(substituted-phenyl)thiazolo[3,2-b][6][7][8]triazoles. These molecules feature a fused thiazole and triazole ring system with a substituted phenyl ring.
Table 2: Anticonvulsant Activity of Thiazolo[3,2-b][6][7][8]triazole Derivatives in Mice [9]
| Compound | Substituent (R) | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Neurotoxicity TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| 3c | 4-Fluorophenyl | 49.1 | > 100 | 94.1 | 1.9 (MES) |
| 5b | 4-Propoxyphenyl | > 100 | 63.4 | 105.6 | 1.7 (scPTZ) |
| Carbamazepine | - | 21.8 | > 50 | 149.3 | 6.8 |
These results suggest that substitutions on the phenyl ring significantly influence the anticonvulsant profile. Compound 3c , with a 4-fluorophenyl substituent, showed selective activity against MES-induced seizures.[9] In contrast, compound 5b , bearing a 4-propoxyphenyl group, was active in the scPTZ model, indicating a different mechanistic profile.[9]
1,2,4-Triazole-3-thione Derivatives
Recent studies have also focused on 1,2,4-triazole-3-thione derivatives, which have shown promise in models of pharmacoresistant epilepsy.[10][11]
Table 3: Anticonvulsant Activity of 1,2,4-Triazole-3-thione Derivatives in the 6 Hz Seizure Model in Mice [11]
| Compound | MES ED₅₀ (mg/kg, i.p.) | Neurotoxicity TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| TP-10 | 18.3 | 148.9 | 8.1 |
| TP-315 | 22.1 | 135.6 | 6.1 |
| TP-427 | 15.8 | 115.2 | 7.3 |
| Valproic Acid | 45.7 | 289.5 | 6.3 |
The 6 Hz seizure model is considered a model of pharmacoresistant epilepsy. The investigated 1,2,4-triazole-3-thione derivatives exhibited more potent anticonvulsant activity in this model compared to the standard drug, valproic acid.[11]
Experimental Protocols
The evaluation of anticonvulsant activity and neurotoxicity is crucial for the development of new antiepileptic drugs. The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.[2][6]
-
Animal Model: Male Kunming mice (18-22 g) or other suitable rodent strains.
-
Procedure:
-
The test compound or vehicle is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a specified time interval (e.g., 30 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s duration) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hind limb extension.
-
-
Endpoint: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor component of the seizure, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that may be effective against myoclonic and absence seizures.[2][6]
-
Animal Model: Male Kunming mice (18-22 g) or other suitable rodent strains.
-
Procedure:
-
The test compound or vehicle is administered to the animals.
-
After a predetermined time, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.
-
The animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures during the observation period.
-
-
Endpoint: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.
Rotarod Neurotoxicity Assay
This test is used to assess the potential for motor impairment and neurotoxicity of the test compounds.[2][6]
-
Apparatus: A rotating rod (e.g., 3 cm diameter) that can be set to a constant speed (e.g., 10 rpm).
-
Procedure:
-
Animals are trained to remain on the rotating rod for a set period (e.g., 1 minute).
-
Only animals that successfully complete the training are used for the test.
-
The test compound is administered, and at various time points, the animals are placed back on the rotating rod.
-
Neurotoxicity is indicated if the animal falls off the rod within the specified time.
-
-
Endpoint: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.
Visualizing Structure-Activity Relationships and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General SAR of Anticonvulsant Triazoles.
Caption: Workflow for Anticonvulsant Drug Discovery.
Caption: Potential Mechanisms of Action.
Conclusion and Future Directions
The exploration of triazole derivatives continues to be a fertile ground for the discovery of novel anticonvulsant agents.[3] The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing both the efficacy and safety of these compounds. Key takeaways for future research include:
-
Fine-tuning Lipophilicity: The balance between lipophilicity and aqueous solubility is critical for pharmacokinetic properties and can be modulated through careful selection of substituents.
-
Exploring Diverse Scaffolds: While phenyl-substituted triazoles are prevalent, further investigation of fused heterocyclic systems and novel substitution patterns may yield compounds with unique pharmacological profiles.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets of these compounds, whether they act on GABAergic systems, ion channels, or other pathways, will be instrumental in developing more selective and potent anticonvulsants.[5][7]
By leveraging the insights from SAR studies and employing robust preclinical evaluation models, the scientific community can continue to advance the development of safer and more effective treatments for epilepsy.
References
- 1. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 7. Synthesis and anti convulsant activity of some traizole derivatives [wisdomlib.org]
- 8. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole Derivatives in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of new chiral 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles with promising in vivo anticonvulsant activity targeting GABAergic system and voltage-gated sodium channels (VGSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to C-N Coupling Methods for the Synthesis of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Buchwald-Hartwig Amination, Ullmann Condensation, and Chan-Lam Coupling, Supported by Experimental Data and Methodologies.
The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, particularly in the preparation of aniline derivatives which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials. Over the years, several powerful methods have emerged for the construction of these bonds, with the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling being the most prominent. The selection of an appropriate synthetic strategy is a critical decision in any research and development endeavor, directly impacting reaction efficiency, substrate scope, functional group tolerance, and overall cost-effectiveness.
This guide provides an objective comparison of these three leading methodologies for the synthesis of aniline derivatives. We present a summary of their performance based on experimental data, offer detailed experimental protocols for each key reaction, and provide a visual representation of the general synthetic workflow.
Performance Comparison of C-N Coupling Methods
The following table summarizes quantitative data for the Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling, offering a comparative overview of their typical performance in the synthesis of aniline derivatives. It is important to note that reaction yields and optimal conditions are highly dependent on the specific substrates and ancillary ligands employed.
| C-N Coupling Method | Typical Catalyst/Reagent | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Biarylphosphines (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 2-24 | 70-98 | Broad substrate scope, high functional group tolerance, high yields, well-studied mechanism.[1][2][3][4][5] | Palladium catalyst can be expensive, requires inert atmosphere, potential for catalyst poisoning.[5] |
| Ullmann Condensation | CuI, Cu₂O, Cu(OAc)₂ | Diamines, Phenanthrolines, Proline | K₂CO₃, K₃PO₄, Cs₂CO₃ | DMF, DMSO, NMP | 100-210 | 12-48 | 40-90 | Inexpensive copper catalyst, suitable for large-scale synthesis.[6][7][8] | Often requires high temperatures and long reaction times, narrower substrate scope compared to Buchwald-Hartwig, can have lower functional group tolerance.[6][7] |
| Chan-Lam Coupling | Cu(OAc)₂, CuI | Pyridine, N-bases | Often no external base needed | CH₂Cl₂, MeOH | Room Temp - 80 | 12-48 | 50-95 | Mild reaction conditions (often room temperature), tolerant of air and moisture, uses readily available aryl boronic acids.[9][10][11][12][13] | Substrate scope can be limited, yields can be variable, mechanism is less understood than Buchwald-Hartwig.[10][11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are generalized yet comprehensive procedures for the three discussed C-N coupling reactions.
Buchwald-Hartwig Amination: Synthesis of 4-Methoxy-N-phenylaniline
Procedure: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). The tube is evacuated and backfilled with argon three times. 4-Bromoanisole (187 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol) are then added, followed by 5 mL of anhydrous toluene. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Ullmann Condensation: Synthesis of N-(4-methylphenyl)aniline
Procedure: A sealed tube is charged with CuI (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol). 4-Iodotoluene (218 mg, 1.0 mmol) and aniline (186 mg, 2.0 mmol) are added, followed by 5 mL of dimethyl sulfoxide (DMSO). The tube is sealed, and the mixture is stirred vigorously at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water (30 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final compound.
Chan-Lam Coupling: Synthesis of N-phenyl-4-(trifluoromethyl)aniline
Procedure: To a flask are added 4-(trifluoromethyl)phenylboronic acid (228 mg, 1.2 mmol), aniline (93 mg, 1.0 mmol), and Cu(OAc)₂ (18 mg, 0.1 mmol). Dichloromethane (10 mL) and pyridine (0.16 mL, 2.0 mmol) are added, and the mixture is stirred at room temperature open to the air for 24 hours. The reaction mixture is then diluted with dichloromethane (20 mL) and washed with 1 M aqueous HCl (2 x 15 mL) and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to provide the desired product.
Experimental Workflow Diagram
The following diagram illustrates the generalized workflow for the synthesis of aniline derivatives via C-N coupling reactions, highlighting the key stages from starting materials to the final purified product.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
A Comparative Guide to the Validation of Analytical Methods for Triazole Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for triazole active pharmaceutical ingredients (APIs). A variety of analytical techniques can be employed for this purpose, each with its own set of strengths and weaknesses. This guide provides an objective comparison of the most common methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—supported by experimental data and detailed protocols for method validation. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, as well as requirements from the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]
Comparison of Analytical Methods
The choice of an analytical method for triazole purity assessment depends on several factors, including the physicochemical properties of the triazole, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus stability studies).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of ions based on their electrophoretic mobility in an applied electric field. |
| Applicability to Triazoles | Widely applicable to a broad range of triazoles, including non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable triazoles. Derivatization may be required for non-volatile compounds. | Excellent for charged triazoles and chiral separations. |
| Typical Stationary Phase | C18, C8, Phenyl, Cyano | Polysiloxanes, Polyethylene glycol | Fused silica capillary (uncoated or coated) |
| Common Detectors | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) |
| Advantages | High resolution, high sensitivity, versatile, suitable for non-volatile and thermally labile compounds.[10][11][12] | High efficiency, excellent for separating volatile impurities.[13][14][15] | High efficiency, minimal sample and solvent consumption, suitable for chiral separations.[16][17][18][19] |
| Limitations | Higher solvent consumption, potential for peak tailing with basic compounds. | Not suitable for non-volatile or thermally labile compounds, derivatization can be complex. | Lower concentration sensitivity for some detectors, matrix effects can be significant. |
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[1][3][6][7] The following diagram illustrates a typical workflow for the validation of an analytical method for triazole purity assessment.
Caption: A general workflow for the validation of an analytical method.
Key Validation Parameters
The ICH guidelines Q2(R2) detail the validation characteristics that need to be considered.[4][5][6] The relationship between these key parameters is crucial for a comprehensive validation.
Caption: Interrelationship of key analytical method validation parameters.
Experimental Protocols
Detailed experimental protocols are essential for the successful validation of an analytical method. The following are generalized protocols for key validation parameters that can be adapted for the specific triazole and analytical method being used.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][8]
Protocol:
-
Forced Degradation Studies: Subject the triazole drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples using the proposed analytical method.
-
Inject individual solutions of the pure triazole, known impurities, and a placebo (if applicable).
-
Assess the resolution between the peak for the triazole and any other peaks present in the chromatogram or electropherogram.
-
Peak purity analysis using a diode array detector can also be performed to confirm that the analyte peak is not co-eluting with any other component.
Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[3][8]
Protocol:
-
Prepare a stock solution of the triazole reference standard of a known concentration.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean response (e.g., peak area) versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.99 is generally considered acceptable.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[3][8]
Protocol:
-
For Drug Substance: Analyze a sample of the triazole reference standard of known purity.
-
For Drug Product: Prepare a placebo mixture and spike it with known amounts of the triazole reference standard at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
The acceptance criteria for recovery are typically within 98.0% to 102.0%.[20]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3][8]
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.
-
The analyses should be performed by the same analyst on the same day with the same equipment.
-
Calculate the relative standard deviation (RSD). An RSD of ≤ 2% is commonly acceptable.[3]
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment.
-
Compare the results from the two studies.
-
-
Reproducibility (Inter-laboratory precision):
-
This is assessed by means of an inter-laboratory trial and is not typically required for submission for marketing authorization.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.
-
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
Protocol:
-
Identify critical method parameters that could be subject to variation (e.g., pH of the mobile phase, column temperature, flow rate, mobile phase composition).
-
Introduce small, deliberate changes to these parameters one at a time.
-
Analyze a system suitability sample under each of the modified conditions.
-
Evaluate the effect of the changes on the system suitability parameters (e.g., resolution, peak asymmetry, efficiency).
Quantitative Data Summary
The following table summarizes typical performance characteristics for the different analytical methods based on published data and general expectations. The actual values will be specific to the triazole and the optimized method.
| Validation Parameter | HPLC-UV[20] | GC-FID[14] | CE-UV[17][18] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 5.0% |
| LOD | ng/mL range | ng/mL to µg/mL range | µg/mL range |
| LOQ | ng/mL to µg/mL range | µg/mL range | µg/mL range |
Disclaimer: The information provided in this guide is for educational purposes only and should not be considered a substitute for official regulatory guidelines. It is essential to consult the relevant pharmacopeias and regulatory documents for specific requirements.
References
- 1. uspbpep.com [uspbpep.com]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical method development and validation for the determination of triazole antifungals in biological matrices – ScienceOpen [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. Solid-phase microextraction and gas chromatography-mass spectrometry for the rapid screening of triazole residues in wine and strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction and preconcentration technique for triazole pesticides from cow milk using dispersive liquid-liquid microextraction followed by GC-FID and GC-MS determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-performance chiral separation of fourteen triazole fungicides by sulfated beta-cyclodextrin-mediated capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Triazole-Derived Fungicides in Fruits, Vegetables, and Their Products by Capillary Electrophoresis with Online Preconcentration Using Field-Amplified Sample Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jneonatalsurg.com [jneonatalsurg.com]
In Vitro Cytotoxicity of 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties. This guide provides a comparative analysis of the in vitro cytotoxicity of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivatives, a class of compounds showing promise in the development of novel anticancer agents. While specific quantitative data for all derivatives is not publicly available, this guide synthesizes existing research on analogous compounds to provide a valuable comparative overview and detailed experimental methodologies.
Lead Compound: 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline
A noteworthy derivative within this class is 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline . This compound has been identified for its potential as a bioactive molecule with selective cytotoxicity against certain cancer cell lines, including human colon adenocarcinoma (HT-29) and prostate cancer (PRXF 22Rv1). The presence of the trifluoromethyl (-CF3) group is thought to enhance its metabolic stability and binding affinity to molecular targets within cancer cells. While specific IC50 values for this lead compound are not detailed in publicly accessible literature, its demonstrated selective cytotoxicity underscores the potential of this chemical scaffold.
Comparative Cytotoxicity of Analogous 1,2,4-Triazole Derivatives
To understand the structure-activity relationship (SAR) and the therapeutic potential of this class of compounds, this section presents the cytotoxic activity of various 1,2,4-triazole derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), is summarized in the table below. Lower IC50 values indicate greater cytotoxic potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4g | HT-29 (Colon) | 12.69 ± 7.14 | Cisplatin | 14.01 |
| 4b | CaCo2 (Colorectal) | 26.15 | Cisplatin | 25.22 |
| TP6 | B16F10 (Melanoma) | 41.12 | - | - |
| 8c | - | 3.6 (EGFR inhibition) | - | - |
| T5 | HeLa (Cervical) | 8.7 | - | - |
| TB-NO2 | HEPG2, HCT-116, MCF-7 | Effective | - | - |
| TB-OCH3 | HEPG2, HCT-116, MCF-7 | Effective | - | - |
| Vg | MCF-7 (Breast) | 0.891 | Staurosporine | 3.144 |
| Vf | MDA-MB-231 (Breast) | 1.914 | Staurosporine | 4.385 |
Table 1: In Vitro Cytotoxicity (IC50) of various 1,2,4-triazole derivatives against human cancer cell lines. This table presents a compilation of data from multiple studies to illustrate the range of activities within the broader class of 1,2,4-triazole derivatives.[1][2][3][4]
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing in vitro cytotoxicity.
MTT Cytotoxicity Assay Protocol
1. Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The test compounds (this compound derivatives) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the test compounds. A control group with DMSO-treated cells (vehicle control) is also included.
3. Incubation:
-
The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a 5% CO2 incubator.
4. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
5. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 15 minutes to ensure complete dissolution.
6. Absorbance Measurement:
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate a typical experimental workflow for an in vitro cytotoxicity assay and a simplified signaling pathway for apoptosis, a common mechanism of action for anticancer agents.
References
A Comparative Guide to Molecular Docking of Triazole Derivatives Against Key Protein Targets
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of recent molecular docking studies featuring triazole derivatives. It summarizes key quantitative data, details experimental protocols, and visualizes workflows to support ongoing research in computational drug discovery.
The 1,2,4-triazole scaffold is a prominent feature in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its versatility allows for a wide range of interactions with biological macromolecules, making it a valuable starting point for the design of potent and selective enzyme inhibitors.[1] In silico techniques, particularly molecular docking, have become indispensable in exploring the binding modes and affinities of novel triazole derivatives, thereby accelerating lead optimization and the development of new drugs.[2]
This guide synthesizes findings from several recent studies, offering a comparative analysis of the docking performance of various triazole derivatives against a diverse set of protein targets implicated in cancer, infectious diseases, and neurological disorders.
Comparative Docking Performance of Triazole Derivatives
Molecular docking simulations have consistently demonstrated the potential of triazole derivatives to inhibit a wide array of enzymes and proteins. The following tables summarize the quantitative data from recent comparative studies, highlighting the binding energies and, where available, the inhibitory concentrations (IC50) of promising compounds against their respective targets.
| Study Focus | Target Protein(s) | Triazole Derivative(s) | Docking Score (kcal/mol) | IC50 | Reference |
| Anticancer | c-Kit Tyrosine Kinase | Compound 7f | -176.749 | 16.782 µg/mL | [3] |
| Protein Kinase B (Akt) | Compound 7f | -170.066 | Not Reported | [3] | |
| Aromatase | Compound 1 | -9.96 | Not Reported | [4] | |
| Tubulin | Compound 1 | -7.54 | Not Reported | [4] | |
| KDM5A | Compound 700 | -11.042 | 0.01 µM | [5] | |
| KDM5A | Compound 91 | -10.658 | Not Reported | [5] | |
| KDM5A | Compound 449 | -10.261 | Not Reported | [5] | |
| Antimicrobial | E. coli & S. aureus target | Compound 1e | High Binding Energy | Not Reported | [6] |
| E. coli & S. aureus target | Compound 1f | High Binding Energy | Not Reported | [6] | |
| A. niger target | Compound 2e | High Binding Energy | Not Reported | [6] | |
| Antioxidant | Tyrosinase | Derivative of 4-(substituebenzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H-1,2,4-triazole-3-one | Not Reported | Not Reported | [7] |
| Antiprotozoal | Cruzipain | Ald-6 | Not Reported | Low micromolar range | [8] |
Experimental Protocols in Molecular Docking
The reproducibility and reliability of molecular docking results are critically dependent on the methodologies employed. Below are detailed protocols sourced from the literature, providing a framework for conducting similar in silico studies.
Protocol 1: Docking of Triazole Derivatives against Anticancer Targets (Aromatase and Tubulin)
-
Ligand Preparation:
-
2D structures of the triazole derivatives were designed.
-
The 2D structures were converted to 3D structures.
-
Energy minimization of the 3D ligand structures was performed.[2]
-
-
Protein Preparation:
-
Docking Procedure:
-
A genetic algorithm (GA) method was employed for the molecular docking procedure.[4]
-
One hundred independent GA runs were performed for each ligand.[4]
-
The Lamarckian GA settings included: a maximum of 27,000 generations, a maximum of 2,500,000 energy evaluations, a gene mutation rate of 0.02, and a crossover rate of 0.8.[4]
-
Grid maps for the proteins were generated to define the binding site.
-
-
Analysis:
-
The docking results were clustered, and a root-mean-square deviation (RMSD) tolerance of 2.0 Å was applied.[4]
-
The binding poses and interactions between the ligands and the active sites of the proteins were visualized and analyzed.
-
Protocol 2: Docking of Triazole Derivatives against Antioxidant Enzyme Targets
-
Software: Smina, a fork of AutoDock Vina.[7]
-
Ligand Preparation:
-
Protein Preparation:
-
The 3D crystal structures of the target enzymes (e.g., tyrosinase, PDB: 3NM8) were obtained from the PDB.[7]
-
Structural water molecules, cofactors, and existing ligands were removed.[7]
-
Missing amino acid residues were modeled using Modeller 10.2.[7]
-
The Chimera 1.16 program was used to minimize the protein structure and add missing hydrogen atoms.[7]
-
-
Docking Procedure:
-
Analysis:
Visualizing the Process: From Design to Analysis
To further elucidate the methodologies, the following diagrams illustrate a generalized workflow for molecular docking studies and a hypothetical signaling pathway where a triazole derivative may exert its inhibitory effect.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of a kinase by a triazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrcps.com [ijcrcps.com]
- 5. cal-tek.eu [cal-tek.eu]
- 6. ijper.org [ijper.org]
- 7. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 8. Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipophilicity of Aniline Triazole Derivatives: A Comparative Analysis by RP-TLC
A comprehensive guide for researchers and drug development professionals on the assessment of lipophilicity for aniline triazole derivatives using Reversed-Phase Thin-Layer Chromatography (RP-TLC). This guide provides a comparative analysis of experimental data, detailed methodologies, and visual workflows to aid in the design and development of novel drug candidates.
Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] For aniline triazole derivatives, a class of compounds with significant therapeutic potential, understanding their lipophilic character is paramount for optimizing their pharmacokinetic and pharmacodynamic properties. Reversed-Phase Thin-Layer Chromatography (RP-TLC) offers a simple, rapid, and cost-effective method for the experimental determination of lipophilicity.[2][4]
This guide compares the lipophilicity of various aniline triazole derivatives, determined by RP-TLC, and presents the data in a structured format for easy interpretation.
Comparative Lipophilicity Data of Aniline Triazole Derivatives
The lipophilicity of a series of fifteen 1-substituted 1,2,3-triazole derivatives of aniline was determined using RP-TLC. The experimental lipophilicity parameter, logPTLC, was calculated from the retention behavior of the compounds. The results demonstrate a clear relationship between the chemical structure of the derivatives, including the nature and position of substituents on the aniline ring, and their corresponding lipophilicity.[2][3][5]
| Compound ID | Substituent on Triazole Ring (N1) | Substitution Position on Aniline Ring | Experimental Lipophilicity (logPTLC) |
| 2a | Allyl | ortho | 1.83 |
| 2b | Allyl | meta | 1.95 |
| 2c | Allyl | para | 1.15 |
| 3a | Benzyl | ortho | 2.85 |
| 3b | Benzyl | meta | 2.98 |
| 3c | Benzyl | para | 2.01 |
| 4a | 4-Methylbenzyl | ortho | 3.12 |
| 4b | 4-Methylbenzyl | meta | 3.28 |
| 4c | 4-Methylbenzyl | para | 2.26 |
| 5a | 4-Methoxybenzyl | ortho | 2.76 |
| 5b | 4-Methoxybenzyl | meta | 2.89 |
| 5c | 4-Methoxybenzyl | para | 1.99 |
| 6a | 4-Chlorobenzyl | ortho | 3.25 |
| 6b | 4-Chlorobenzyl | meta | 3.21 |
| 6c | 4-Chlorobenzyl | para | 2.24 |
Data sourced from Wjsińska et al., 2024.[2][5]
Key Observations:
-
Effect of Substituent on Triazole Ring: Compounds with an allyl substituent (2a-2c) exhibited the lowest lipophilicity.[4][5] This is attributed to the absence of an aromatic ring in the allyl group compared to the other substituents.
-
Effect of Substitution Position on Aniline Ring: Para-substituted compounds consistently demonstrated the lowest lipophilicity within each series of derivatives.[5]
-
The logPTLC values for the tested compounds ranged from 1.15 to 3.28, indicating a range of lipophilicities that can be modulated by structural modifications.[5]
Experimental Protocol for RP-TLC Lipophilicity Determination
The experimental determination of lipophilicity for the aniline triazole derivatives was performed using the following RP-TLC protocol.
1. Materials and Methods:
-
Stationary Phase: RP-18 F254 TLC plates.
-
Mobile Phase: A mixture of acetone as the organic modifier and a TRIS buffer (pH 7.4) as the aqueous phase. Various concentrations of acetone were used (e.g., 50%, 60%, 70%, 80% v/v).
-
Analytes: Solutions of the synthesized aniline triazole derivatives in a suitable solvent (e.g., methanol).
-
Reference Compounds: A set of standards with known logP values for calibration.
2. Chromatographic Procedure:
-
The RP-18 F254 plates were spotted with solutions of the test compounds and reference standards.
-
The plates were developed in a chromatographic chamber saturated with the mobile phase vapor.
-
After development, the plates were dried, and the spots were visualized under UV light at 254 nm.
-
The Rf (retardation factor) values for each compound were determined.
3. Data Analysis:
-
The RM value for each compound at each acetone concentration was calculated using the formula: RM = log((1/Rf) - 1).[1]
-
A linear regression analysis was performed by plotting the RM values against the concentration of acetone in the mobile phase.
-
The RM0 value, which represents the lipophilicity in a purely aqueous phase, was determined by extrapolating the regression line to 0% acetone concentration.[1]
-
A calibration curve was generated by plotting the RM0 values of the reference standards against their known logP values.
-
The logPTLC values of the aniline triazole derivatives were then calculated from the calibration curve using their experimentally determined RM0 values.
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow for determining lipophilicity by RP-TLC and the logical relationship between lipophilicity and other critical drug properties.
Caption: Experimental workflow for RP-TLC determination of lipophilicity.
Caption: Relationship between molecular structure, lipophilicity, and ADMET properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline: A Guide for Laboratory Professionals
The proper disposal of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure, which includes an aniline moiety, this compound should be handled as a potentially toxic and hazardous substance. The following guide provides essential, step-by-step information for the safe handling and disposal of this chemical, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: May be necessary if there is a risk of generating dust or aerosols. Consult your institution's EHS for specific guidance.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its associated waste is through an approved hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the date of accumulation.
-
Segregate this waste from other chemical waste streams to prevent potentially reactive mixtures. Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[1][2]
-
-
Waste Collection:
-
Solid Waste: Carefully collect any solid this compound, including contaminated personal protective equipment (e.g., gloves, weighing paper), and place it in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.
-
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept tightly closed except when adding waste.
-
Provide secondary containment to capture any potential leaks.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to neutralize or treat the chemical waste in the laboratory unless you are specifically trained and equipped to do so, following an approved institutional protocol.
-
Hazard Data for Structurally Similar Compounds
The following table summarizes hazard information for aniline and 1,2,4-triazole, which are structurally related to the compound of interest. This data underscores the importance of handling this compound with caution.
| Hazard Classification | Aniline[3][4] | 1,2,4-Triazole[5] |
| Acute Toxicity (Oral) | Toxic if swallowed | Harmful if swallowed |
| Acute Toxicity (Dermal) | Toxic in contact with skin | - |
| Acute Toxicity (Inhalation) | Toxic if inhaled | - |
| Skin Corrosion/Irritation | Causes skin irritation | - |
| Serious Eye Damage/Irritation | Causes serious eye damage | Causes serious eye irritation |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | - |
| Carcinogenicity | Suspected of causing cancer | - |
| Reproductive Toxicity | - | May damage fertility or the unborn child |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure | - |
| Aquatic Hazard | Very toxic to aquatic life | - |
Experimental Protocols
Spill Clean-up Procedure:
In the event of a small spill of this compound, follow these steps:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
-
Personal Protective Equipment: Wear the appropriate PPE as outlined above.
-
Containment and Absorption: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[2] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
